Phenyltoloxamine citrate
Description
Properties
IUPAC Name |
2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHCCDMBJTROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047790 | |
| Record name | Phenyltoloxamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176-08-5 | |
| Record name | Phenyltoloxamine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltoloxamine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyltoloxamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltoloxamine dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTOLOXAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UE48MJH8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenyltoloxamine Citrate: A Technical Guide to its Mechanism of Action on H1 Receptors
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of phenyltoloxamine (B1222754) citrate (B86180) on histamine (B1213489) H1 receptors. Phenyltoloxamine is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative and anticholinergic properties.[1] It functions as a competitive antagonist or inverse agonist at the histamine H1 receptor, effectively blocking the actions of histamine and thereby alleviating the symptoms associated with allergic reactions.[1] Due to its long history of use, some specific quantitative data for phenyltoloxamine are not as readily available in contemporary literature as for newer compounds; however, this guide synthesizes the established principles of its action and provides the experimental framework for its characterization.[2]
Core Mechanism of Action at the H1 Receptor
Phenyltoloxamine exerts its therapeutic effects by directly interacting with the histamine H1 receptor, a G-protein coupled receptor (GPCR). As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to its characteristic sedative effects through action on central H1 receptors.[2]
Competitive Antagonism and Inverse Agonism
Phenyltoloxamine acts as a competitive antagonist at the H1 receptor. This means it binds to the same site as histamine but does not activate the receptor, thereby preventing histamine from eliciting a response.[3] Virtually all H1-antihistamines are now understood to function as inverse agonists, meaning they reduce the basal, constitutive activity of the H1 receptor in the absence of histamine.
H1 Receptor Signaling Pathway
The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[3] The binding of an agonist like histamine initiates a cascade of intracellular events. Phenyltoloxamine blocks this cascade at its inception.
The key steps in the H1 receptor signaling pathway are as follows:
-
Histamine Binding and G-Protein Activation: Histamine binds to the H1 receptor, causing a conformational change that activates the associated Gq protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein.
-
Phospholipase C Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C (PLC).[1]
-
Second Messenger Generation: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][3]
-
Protein Kinase C Activation: The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC).
-
Cellular Response: These signaling events lead to the downstream cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[3]
Phenyltoloxamine, by binding to the H1 receptor, prevents histamine from initiating this signaling pathway, thus mitigating the physiological effects of histamine.[1]
Quantitative Data
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |
| Phenyltoloxamine | Human Histamine H1 | Radioligand Binding | Ki | Data not available | - | - |
| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |
| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [³H]Pyrilamine |
| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |
Experimental Protocols
The characterization of H1 receptor antagonists like phenyltoloxamine relies on standardized in vitro assays to determine binding affinity and functional potency.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of phenyltoloxamine for the human histamine H1 receptor through the competitive displacement of a radiolabeled ligand.[1][5]
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Buffers:
-
Lysis Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
-
Radioligand: [³H]Pyrilamine (specific activity ~20-30 Ci/mmol).
-
Test Compound: Phenyltoloxamine citrate.
-
Control: Non-specific binding control (e.g., 10 µM Mepyramine).
-
Consumables: Glass fiber filters, 96-well plates, scintillation vials, and scintillation cocktail.
2. Methodology:
-
Membrane Preparation:
-
Culture H1 receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Binding Assay (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, [³H]Pyrilamine (final concentration ~1-2 nM), and cell membranes (e.g., 20-50 µg protein).
-
Non-specific Binding: Add assay buffer, [³H]Pyrilamine, a high concentration of non-specific control (e.g., 10 µM Mepyramine), and cell membranes.
-
Competitive Binding: Add assay buffer, [³H]Pyrilamine, and serial dilutions of phenyltoloxamine (e.g., 0.1 nM to 100 µM), and cell membranes.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of phenyltoloxamine.
-
Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [³H]Pyrilamine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Calcium Flux Functional Assay
This protocol measures the ability of phenyltoloxamine to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).[1]
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Reagents: Probenecid (B1678239) (anion transport inhibitor), histamine (agonist), phenyltoloxamine.
-
Equipment: Fluorescence plate reader with an automated injection system.
2. Methodology:
-
Cell Preparation:
-
Plate H1 receptor-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye in an assay buffer containing probenecid for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Execution:
-
Add serial dilutions of phenyltoloxamine to the wells and pre-incubate.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Using the injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.
-
Immediately record the fluorescence intensity over time.
-
3. Data Analysis:
-
Determine the peak fluorescence response for each well after histamine addition.
-
Normalize the data, expressing the response as a percentage of the control (histamine alone).
-
Plot the percentage of inhibition against the log concentration of phenyltoloxamine.
-
Determine the IC50 value (the concentration of phenyltoloxamine that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression analysis.
References
Pharmacological Profile of Phenyltoloxamine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltoloxamine (B1222754) citrate (B86180) is a first-generation ethanolamine (B43304) H1-antihistamine characterized by its sedative, anticholinergic, and analgesic-potentiating properties. A member of the diarylmethane class of compounds, it primarily functions as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor.[1] This action mitigates the effects of histamine, providing relief from allergic symptoms.[2][3] Its ability to cross the blood-brain barrier leads to central nervous system effects, most notably sedation, a hallmark of first-generation antihistamines.[1] Despite its long history of clinical use, particularly in combination products, a comprehensive public database of its quantitative pharmacological and pharmacokinetic parameters is notably sparse.[1] This guide synthesizes the available data on phenyltoloxamine citrate, outlines the standard experimental protocols for its characterization, and provides a framework for its pharmacological evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of phenyltoloxamine is the blockade of histamine H1 receptors. Like other first-generation antihistamines, it also exhibits activity at other receptor systems, contributing to its side effect profile.
Mechanism of Action at the Histamine H1 Receptor
Phenyltoloxamine competitively antagonizes histamine at H1 receptors.[3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Phenyltoloxamine, by blocking histamine binding, inhibits this cascade.[4]
References
- 1. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine potentiates narcotic but not endogenous opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
phenyltoloxamine citrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltoloxamine (B1222754) citrate (B86180) is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative, analgesic, and anticholinergic properties.[1][2] It functions as a histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for phenyltoloxamine citrate. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Identification
This compound is the salt of the active moiety, phenyltoloxamine, and citric acid.[4]
-
IUPAC Name: 2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid[4]
-
CAS Number: 1176-08-5[4]
-
Molecular Formula: C₂₃H₂₉NO₈[4]
-
Canonical SMILES: CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O[4]
-
InChI Key: ZZYHCCDMBJTROG-UHFFFAOYSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 447.5 g/mol | [4] |
| Melting Point | 137-143 °C | [5] |
| Solubility | Soluble in DMSO, slightly soluble in methanol. | [6][7] |
| pH (1 in 100 solution) | 3.2 - 4.2 | [5] |
| Appearance | White solid | [6] |
Mechanism of Action and Signaling Pathway
As a first-generation H1 antihistamine, this compound competitively blocks the histamine H1 receptor.[3][8] This action prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. The key steps in its mechanism of action are:
-
H1 Receptor Antagonism: Phenyltoloxamine binds to the H1 receptor, preventing the agonist activity of histamine.[8]
-
Inhibition of Phospholipase C (PLC) Pathway: The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates phospholipase C. By blocking this receptor, phenyltoloxamine inhibits the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downregulation of NF-κB Activity: The inhibition of the PLC pathway leads to a reduction in the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] This transcription factor is crucial for the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[8]
-
Reduced Calcium Ion Concentration and Mast Cell Stabilization: The signaling cascade ultimately leads to a decrease in intracellular calcium ion concentration, which increases the stability of mast cells and reduces further histamine release.[8]
Due to its ability to cross the blood-brain barrier, this compound also exerts effects on the central nervous system, leading to sedation.[8]
Signaling Pathway Diagram
Caption: Phenyltoloxamine's mechanism of action at the H1 receptor.
Experimental Protocols
Identification and Purity Analysis by Gas Chromatography
This method is suitable for determining the presence of related compounds in this compound.
-
Instrumentation: Gas chromatograph equipped with a split injection system and a flame-ionization detector.[5]
-
Column: 0.32-mm × 25-m column coated with a 0.45-µm film of phase G27.[5]
-
Carrier Gas: Helium at a flow rate of approximately 29 cm per second.[5]
-
Temperature Program:
-
Injector and Detector Temperature: 280°C.[5]
-
Sample Preparation:
-
Dissolve approximately 400 mg of this compound in 50 mL of water in a separatory funnel.[5]
-
Add 5 mL of ammonium (B1175870) hydroxide (B78521) and extract with three 10-mL portions of methylene (B1212753) chloride.[5]
-
Combine the extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.[5]
-
Dissolve the residue in 20 mL of methylene chloride.[5]
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantification of phenyltoloxamine.
-
Instrumentation: HPLC system with a UV detector.[9]
-
Column: C8, 5 µm particle size, 4.6 x 250 mm.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized based on the specific formulation.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 35 °C.[9]
-
UV Detection: 220 nm.[9]
-
Standard Preparation: Accurately weigh and dissolve this compound Reference Standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.[9]
In-vivo Assessment of Antihistaminic Activity: Ovalbumin-Induced Allergic Rhinitis in Mice
This model is used to evaluate the efficacy of phenyltoloxamine in reducing allergic symptoms.[10]
-
Sensitization: Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) and alum on days 0, 7, and 14.[10]
-
Treatment: Administer phenyltoloxamine or a vehicle control (e.g., orally) from day 21 to 27.[10]
-
Challenge: Intranasally challenge the mice with an OVA solution from day 21 to 27.[10]
-
Analysis:
-
Observe and count sneezing and nasal rubbing events for 15-20 minutes post-challenge on day 27.[10]
-
On day 28, euthanize the mice and collect nasal lavage fluid for cell counts (eosinophils) and cytokine analysis (e.g., IL-4, IL-5).[10]
-
Collect blood for serum analysis of OVA-specific IgE.[10]
-
Collect nasal tissue for histopathological analysis of eosinophil infiltration.[10]
-
Experimental Workflow Diagram
Caption: Workflow for the ovalbumin-induced allergic rhinitis model.
Conclusion
This compound remains a relevant compound for research and development in the field of antihistamines and combination analgesic products. This guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized methodologies for its analysis and evaluation. A thorough understanding of these technical aspects is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.
References
- 1. Phenyltoloxamine [bionity.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Articles [globalrx.com]
- 4. This compound | C23H29NO8 | CID 298107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. This compound CAS#: 1176-08-5 [m.chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Advent of a First-Generation Antihistamine: A Technical History of Phenyltoloxamine
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Historical Development of Phenyltoloxamine (B1222754)
Abstract
Phenyltoloxamine, a first-generation antihistamine of the ethanolamine (B43304) class, emerged in the mid-20th century as a therapeutic agent for allergic conditions. This technical whitepaper provides a comprehensive overview of the discovery, history, and pharmacological profile of phenyltoloxamine. While specific quantitative data on its H1 receptor binding affinity remains elusive in modern literature, this document consolidates historical data, plausible synthetic pathways, and key clinical findings. Detailed experimental protocols for relevant assays are provided, alongside visualizations of signaling pathways and experimental workflows to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The development of antihistamines in the 1940s and 1950s marked a significant milestone in the symptomatic treatment of allergic diseases. Phenyltoloxamine, chemically known as N,N-dimethyl-2-(α-phenyl-o-tolyloxy)ethylamine, was part of this first wave of H1 receptor antagonists. Initially marketed under the trade name Bristamin by Bristol Laboratories, early studies in the 1950s established its efficacy as a potent antihistaminic agent with notable sedative and local anesthetic properties.[1]
Like other first-generation antihistamines, phenyltoloxamine readily crosses the blood-brain barrier, leading to central nervous system effects such as drowsiness.[2] This characteristic, while a limitation in some contexts, was also explored for its therapeutic potential, particularly in potentiating the effects of analgesics.[3][4] Over the decades, phenyltoloxamine has been predominantly used in combination drug formulations for the relief of symptoms associated with the common cold, allergies, and pain.[2][5]
Pharmacological Profile
Mechanism of Action
Phenyltoloxamine functions as a competitive antagonist of the histamine (B1213489) H1 receptor. By binding to the receptor, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Phenyltoloxamine's antagonism of this pathway mitigates symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Pharmacodynamics
Table 1: Comparative H1 Receptor Binding Affinities of First-Generation Antihistamines
| Antihistamine | Chemical Class | H1 Receptor Kᵢ (nM) |
| Diphenhydramine | Ethanolamine | 1.1 |
| Clemastine | Ethanolamine | 1.3 |
| Mepyramine | Ethylenediamine | 0.28 |
| Promethazine | Phenothiazine | 2.2 |
| Chlorpheniramine | Alkylamine | 3.2 |
| Phenyltoloxamine | Ethanolamine | Data not publicly available |
Note: Kᵢ values can vary between studies. The data presented are representative values for comparative purposes.
Pharmacokinetics
Detailed pharmacokinetic parameters for phenyltoloxamine, such as its absorption, distribution, metabolism, and elimination, have not been extensively investigated or reported in modern literature.[2] As a first-generation antihistamine, it is expected to be well-absorbed orally and undergo hepatic metabolism. Its lipophilic nature facilitates its crossing of the blood-brain barrier.
Synthesis and Manufacturing
Plausible Synthetic Routes
Route 1: Williamson Ether Synthesis
This route involves the reaction of an alkoxide with a primary alkyl halide.
-
Step 1: Synthesis of o-benzylphenol.
-
Step 2: Synthesis of 2-(o-benzylphenoxy)ethanol.
-
Step 3: Halogenation of the alcohol to form 2-(o-benzylphenoxy)ethyl chloride.
-
Step 4: Nucleophilic substitution with dimethylamine (B145610) to yield phenyltoloxamine.
Route 2: Reductive Amination
This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
-
Step 1: Synthesis of 2-(o-benzylphenoxy)acetaldehyde.
-
Step 2: Reaction with dimethylamine to form an enamine intermediate.
-
Step 3: Reduction of the enamine to yield phenyltoloxamine.
Key Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H1 receptor.
-
Objective: To determine the inhibition constant (Kᵢ) of phenyltoloxamine for the H1 receptor.
-
Materials:
-
Cell membranes from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test Compound: Phenyltoloxamine.
-
Assay Buffer.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of phenyltoloxamine.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity of the filters using scintillation counting.
-
Calculate the IC50 value from the competition binding curve.
-
Determine the Kᵢ value using the Cheng-Prusoff equation.
-
Assessment of Analgesic Potentiation (Clinical Trial Design)
This protocol outlines a general methodology for evaluating the analgesic-potentiating effects of phenyltoloxamine in combination with an analgesic like acetaminophen (B1664979).
-
Study Design: Double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients experiencing moderate to severe acute pain (e.g., post-episiotomy or postoperative dental pain).
-
Interventions:
-
Group 1: Acetaminophen (e.g., 650 mg) + Phenyltoloxamine (e.g., 60 mg).
-
Group 2: Acetaminophen (e.g., 650 mg) alone.
-
Group 3: Placebo.
-
-
Procedure:
-
Administer a single oral dose of the assigned treatment after the onset of qualifying pain.
-
Assess pain intensity and pain relief at regular intervals (e.g., hourly for 6 hours) using standard pain scales (e.g., Visual Analog Scale or Categorical Scale).
-
-
Outcome Measures:
-
Sum of Pain Intensity Differences (SPID).
-
Total Pain Relief (TOTPAR).
-
Global assessment of pain relief.
-
Table 2: Summary of a Clinical Trial on Analgesic Potentiation
| Study | Pain Model | Interventions | Key Outcome |
| Sunshine et al. (1984)[3] | Post-episiotomy pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Placebo | The combination of acetaminophen and phenyltoloxamine was significantly superior to acetaminophen alone in all analgesic measures. |
| Forbes et al. (1984)[4] | Postoperative dental pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Phenyltoloxamine (60 mg) 4. Placebo | Phenyltoloxamine alone did not show a significant analgesic effect. The combination was not significantly different from acetaminophen alone. |
Mandatory Visualizations
References
- 1. US11566005B2 - Highly pure phentolamine mesylate and methods for making same - Google Patents [patents.google.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Activity of Phenyltoloxamine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on phenyltoloxamine (B1222754) citrate (B86180) activity. Phenyltoloxamine is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative and analgesic effects.[1] It functions primarily as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor, effectively blocking the actions of histamine that lead to allergic symptoms.[2] This document summarizes the available data on its mechanism of action, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and workflows.
Data Presentation
Table 1: Comparative In Vitro Pharmacological Profile of First-Generation H1 Antihistamines [2]
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |
| Phenyltoloxamine | Human Histamine H1 | Radioligand Binding | Ki | Data not available | - | - |
| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |
| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [3H]Pyrilamine |
| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |
Core Mechanism of Action
Phenyltoloxamine citrate exerts its effects primarily through the blockade of the histamine H1 receptor. As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its mechanism involves competitive antagonism of histamine H1 receptors, mitigating the effects of histamine released during allergic reactions.[4]
Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that signals predominantly through the Gq/11 pathway.[2] Upon histamine binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] This increase in cytosolic calcium is a critical component of the cellular response to histamine. Phenyltoloxamine blocks the initiation of this cascade by preventing histamine from binding to the H1 receptor.[2]
Furthermore, the activity of phenyltoloxamine leads to a reduction in the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1] This, in turn, decreases antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] The lowering of calcium ion concentration also contributes to increased mast cell stability, which reduces further histamine release.[1]
Experimental Protocols
To characterize the in vitro activity of this compound, two primary types of assays are employed: radioligand binding assays to determine its affinity for the H1 receptor, and functional assays to measure its antagonist activity.
Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of phenyltoloxamine for the human histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.[2]
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor[2]
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)[2]
-
[3H]Pyrilamine (specific activity ~20-30 Ci/mmol)[2]
-
This compound[2]
-
Non-specific binding control (e.g., 10 µM Mepyramine)[2]
-
Glass fiber filters (e.g., Whatman GF/B)[2]
-
Scintillation cocktail and counter[2]
-
96-well plates[2]
Methodology:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.[2]
-
Harvest the cells and homogenize them in ice-cold lysis buffer.[2]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and intact cells.[2]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[2]
-
Resuspend the membrane pellet in assay buffer.[2]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]Pyrilamine, and varying concentrations of this compound.[3]
-
For determining non-specific binding, add a high concentration of an unlabeled antagonist like mepyramine.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[3]
-
-
Separation and Quantification:
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of phenyltoloxamine.[2]
-
Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [3H]Pyrilamine binding) using non-linear regression analysis.[2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Calcium Flux Functional Assay
This protocol measures the ability of phenyltoloxamine to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).[2]
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Histamine
-
Fluorescent plate reader with an injector
Methodology:
-
Cell Preparation:
-
Seed HEK293-H1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader.[2]
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).[2]
-
Establish a baseline fluorescence reading for each well.[2]
-
Using the plate reader's injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.[2]
-
Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of phenyltoloxamine.
-
Plot the percentage of inhibition against the log concentration of phenyltoloxamine.
-
Determine the IC50 value using non-linear regression analysis.
-
References
The Metabolic Fate of Phenyltoloxamine Citrate: A Technical Guide to In Vivo Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltoloxamine (B1222754) is a first-generation antihistamine of the ethanolamine (B43304) class, utilized for its sedative and analgesic-potentiating effects in various combination drug products.[1][2] Despite its long history of use, detailed in vivo metabolic pathways of phenyltoloxamine citrate (B86180) remain largely uncharacterized in publicly available literature.[3] This technical guide synthesizes the current, albeit limited, understanding of its biotransformation, outlines predicted metabolic pathways based on its chemical structure and common drug metabolism reactions, and provides comprehensive, hypothetical experimental protocols for its comprehensive study. This document is intended to serve as a foundational resource for researchers undertaking pharmacokinetic, toxicological, and drug development studies involving phenyltoloxamine.
Introduction: The Current State of Knowledge
Readily accessible data regarding the in vivo metabolism of phenyltoloxamine is notably scarce.[3] Many first-generation H1 antihistamines have not had their pharmacokinetic properties—including absorption, distribution, metabolism, and excretion (ADME)—optimally investigated.[3] Phenyltoloxamine acts as an H1 receptor blocker and, due to its ability to cross the blood-brain barrier, can induce sedation.[4] Understanding its metabolic fate is crucial for a complete safety and efficacy profile, particularly concerning potential drug-drug interactions and variability in patient response.
Based on the chemical structure of phenyltoloxamine, which features N,N-dimethyl and ether moieties, its metabolism is predicted to proceed through common Phase I and Phase II biotransformation reactions.
Predicted Metabolic Pathways of Phenyltoloxamine
While definitive in vivo studies are lacking, the primary metabolic pathways for phenyltoloxamine are hypothesized to involve N-demethylation and O-dealkylation, common reactions for compounds with its structural features.[4] These Phase I reactions would be followed by Phase II conjugation to enhance water solubility and facilitate excretion.
Phase I Metabolism:
-
N-Demethylation: The sequential removal of methyl groups from the tertiary amine is a common metabolic route catalyzed by cytochrome P450 (CYP) enzymes. This would result in the formation of N-desmethylphenyltoloxamine and N,N-didesmethylphenyltoloxamine.
-
O-Dealkylation: Cleavage of the ether bond would lead to the formation of a phenolic metabolite and a corresponding ethanolamine fragment.
Phase II Metabolism:
The hydroxylated metabolites formed during Phase I are likely to undergo conjugation with glucuronic acid or sulfate (B86663) to form more polar, readily excretable compounds.
Below is a diagram illustrating the predicted metabolic pathways of phenyltoloxamine.
Quantitative Data on Phenyltoloxamine and Putative Metabolites
To date, there is no published quantitative data from in vivo studies detailing the concentrations or pharmacokinetic parameters of phenyltoloxamine metabolites. The following tables are therefore presented as templates for organizing data that would be generated from the experimental protocols outlined in the subsequent section.
Table 1: Hypothetical Pharmacokinetic Parameters of Phenyltoloxamine and its Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| Phenyltoloxamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| N-Desmethyl Phenyltoloxamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| O-Dealkylated Metabolite | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenyltoloxamine | To be optimized | To be optimized | To be optimized |
| N-Desmethyl Phenyltoloxamine | To be optimized | To be optimized | To be optimized |
| O-Dealkylated Metabolite | To be optimized | To be optimized | To be optimized |
| Internal Standard | To be optimized | To be optimized | To be optimized |
| Note: Metabolite transitions are predictive and require optimization with authentic standards.[4] |
Experimental Protocols for In Vivo Metabolism Studies
The following protocols describe a robust approach for the identification and quantification of phenyltoloxamine and its metabolites in a biological matrix such as human plasma.
In Vitro Metabolism Study (for Metabolite Identification)
Objective: To generate and identify potential metabolites of phenyltoloxamine using human liver microsomes.
Methodology:
-
Incubation: Incubate phenyltoloxamine (1-10 µM) with human liver microsomes (0.5-1.0 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system.
-
Reaction Termination: After a set incubation time (e.g., 60 minutes) at 37°C, terminate the reaction by adding ice-cold acetonitrile (B52724).
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant is then analyzed.
-
Analysis: Analyze the sample using high-resolution mass spectrometry (e.g., QTOF or Orbitrap LC-MS) to identify potential metabolites based on accurate mass measurements and fragmentation patterns.
Quantitative Bioanalytical Method in Plasma
Objective: To develop and validate a sensitive and selective method for the quantification of phenyltoloxamine and its identified metabolites in human plasma.
Methodology: This protocol is adapted from a validated LC-MS/MS assay approach.[4]
1. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
- Transfer the supernatant to a clean autosampler vial.
- Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Gradient: A suitable gradient to ensure separation of the parent drug and its metabolites.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
The following diagram illustrates the workflow for this quantitative analysis.
Conclusion
The study of the metabolic pathways of phenyltoloxamine citrate in vivo is an area ripe for investigation. While current literature is sparse, established principles of drug metabolism allow for the prediction of key biotransformation routes, primarily N-demethylation and O-dealkylation. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively identify and quantify phenyltoloxamine and its metabolites. Such studies are essential for a comprehensive understanding of its pharmacokinetics and for ensuring its safe and effective use in clinical practice. The data generated will be invaluable for drug development professionals in assessing potential drug-drug interactions and in the broader safety assessment of this compound.
References
Unveiling the Potential of Phenyltoloxamine Citrate in Neuropathic Pain: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge with a clear need for novel analgesic strategies. Phenyltoloxamine (B1222754), a first-generation antihistamine of the ethanolamine (B43304) class, is recognized for its sedative and analgesic properties, primarily as an adjuvant to potentiate other analgesics.[1] While comprehensive preclinical data on phenyltoloxamine citrate (B86180) as a monotherapy for neuropathic pain is limited, its established mechanism as a histamine (B1213489) H1 receptor antagonist that readily crosses the blood-brain barrier presents a compelling rationale for its investigation.[1] This technical guide provides a framework for the preclinical evaluation of phenyltoloxamine citrate in rodent models of neuropathic pain, detailing experimental protocols, a hypothesized mechanism of action, and structured templates for data presentation.
Hypothesized Mechanism of Action
Phenyltoloxamine's primary pharmacological action is the blockade of histamine H1 receptors.[1] In the context of neuropathic pain, this action is hypothesized to be beneficial due to the pro-inflammatory role of histamine, which contributes to both peripheral and central sensitization—key underlying mechanisms in the development and maintenance of neuropathic pain.[1] By crossing the blood-brain barrier, phenyltoloxamine may also exert central analgesic effects.[1]
Signaling Pathway
The proposed signaling pathway for the antinociceptive action of phenyltoloxamine in neuropathic pain involves the interruption of histamine-mediated sensitization.
Preclinical Evaluation Strategy
A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound for neuropathic pain. This involves utilizing established rodent models that mimic the clinical condition and employing standardized behavioral assays to quantify pain responses.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of phenyltoloxamine in rodent models of neuropathic pain.
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral mononeuropathy that simulates chronic nerve compression in humans.[1]
-
Objective: To induce a reproducible neuropathic pain state characterized by mechanical allodynia and thermal hyperalgesia.[1]
-
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut sutures
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., gabapentin)
-
-
Procedure:
-
Anesthetize the rat using isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.[1]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7 days for the development of neuropathic pain behaviors.[1]
-
Administer phenyltoloxamine or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Assess mechanical allodynia and thermal hyperalgesia at baseline (before surgery), on day 7 post-surgery (before treatment), and at various time points after drug administration.[1]
-
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Objective: To quantify the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[1]
-
Procedure:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.[1]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.[1]
-
The 50% paw withdrawal threshold is calculated using the up-down method.[1]
-
Protocol 3: Assessment of Thermal Hyperalgesia (Plantar Test)
-
Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.
-
Procedure:
-
Place the animal in a Plexiglas chamber on a glass plate.
-
A radiant heat source is focused onto the plantar surface of the hind paw.[1]
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[1]
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[1]
-
Data Presentation
To systematically evaluate the effects of phenyltoloxamine, quantitative data should be summarized in a clear and structured format. The tables below provide templates for organizing such data.
Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold (g) Post-Treatment |
| Vehicle | - | 10 | |||
| Phenyltoloxamine | 10 | 10 | |||
| Phenyltoloxamine | 30 | 10 | |||
| Gabapentin | 50 | 10 |
Table 2: Effect of this compound on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) | Paw Withdrawal Latency (s) Post-Treatment |
| Vehicle | - | 10 | |||
| Phenyltoloxamine | 10 | 10 | |||
| Phenyltoloxamine | 30 | 10 | |||
| Gabapentin | 50 | 10 |
Conclusion and Future Directions
While direct preclinical evidence for this compound as a standalone treatment for neuropathic pain is currently limited, its known pharmacological profile as a histamine H1 antagonist that penetrates the central nervous system provides a solid rationale for its investigation.[1] The experimental protocols and data presentation formats outlined in this guide offer a comprehensive framework for researchers to systematically evaluate its efficacy. Such studies are warranted to explore the potential of this compound, either as a monotherapy or as an adjuvant, in addressing the unmet medical need for more effective neuropathic pain treatments.[1] Future research should also aim to elucidate the specific central and peripheral contributions of H1 receptor blockade to analgesia in neuropathic states.
References
Exploratory Studies of Phenyltoloxamine Citrate in Allergy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
A notable challenge in the review of phenyltoloxamine (B1222754) is the scarcity of publicly available, specific quantitative data from preclinical and clinical studies. To provide a quantitative context, the following tables include comparative data for the well-characterized first-generation antihistamine, diphenhydramine, and present available semi-quantitative and clinical findings for phenyltoloxamine.
Table 1: In Vitro Pharmacological Profile of Phenyltoloxamine and a Representative First-Generation H1 Antihistamine [1]
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |
| Phenyltoloxamine | Human Histamine (B1213489) H1 | Radioligand Binding | Ki | Data not available | - | - |
| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |
| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [3H]Pyrilamine |
| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |
Table 2: Summary of In Vivo Efficacy Data for Phenyltoloxamine Citrate (B86180)
| Allergy Model | Species | Key Findings | Citation |
| Allergen-Induced Wheal-and-Erythema | Human | Demonstrated a dose-and-time related-effect in inhibiting skin reactions. | [2] |
| Seasonal Allergic Rhinitis | Human | A 30 mg dose was shown to be significantly more effective than placebo in relieving symptoms. A 60 mg dose was effective to a lesser degree. | [5] |
Table 3: Template for Data from Ovalbumin-Induced Allergic Rhinitis in Mice [3]
| Treatment Group | Dose (mg/kg, p.o.) | Sneezing Events (count/15 min) | Nasal Rubbing Events (count/15 min) | Eosinophils in NALF (cells/mL) | Serum OVA-specific IgE (U/mL) |
| Vehicle Control | - | ||||
| Phenyltoloxamine | 10 | ||||
| Phenyltoloxamine | 30 | ||||
| Phenyltoloxamine | 100 | ||||
| Positive Control (e.g., Dexamethasone) | Varies |
Table 4: Template for Data from Passive Cutaneous Anaphylaxis (PCA) in Rodents [3]
| Treatment Group | Dose (mg/kg) | Route | Evans Blue Extravasation (µ g/site or mm²) | % Inhibition |
| Vehicle Control | - | 0 | ||
| Phenyltoloxamine | 10 | p.o. | ||
| Phenyltoloxamine | 30 | p.o. | ||
| Phenyltoloxamine | 100 | p.o. | ||
| Positive Control | Varies | Varies |
Table 5: Template for Data from Histamine-Induced Bronchoconstriction in Guinea Pigs [3]
| Treatment Group | Dose (mg/kg) | Route | Onset of Action (min) | Duration of Protection (min) | % Protection against Histamine Challenge |
| Vehicle Control | - | i.v. | - | - | 0 |
| Phenyltoloxamine | 1 | i.v. | |||
| Phenyltoloxamine | 5 | i.v. | |||
| Phenyltoloxamine | 10 | i.v. | |||
| Positive Control | Varies | Varies |
Experimental Protocols
In Vitro Assays
1. Histamine H1 Receptor Radioligand Binding Assay [4]
-
Objective: To determine the binding affinity (Ki) of phenyltoloxamine for the histamine H1 receptor.
-
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells).
-
Radioligand: [3H]pyrilamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Phenyltoloxamine citrate at various concentrations.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
-
Procedure:
-
Incubate cell membranes with [3H]pyrilamine and varying concentrations of this compound.
-
Separate bound and free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [3H]pyrilamine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Flux Functional Assay [1]
-
Objective: To measure the functional antagonist activity (IC50) of phenyltoloxamine by assessing its ability to inhibit histamine-induced increases in intracellular calcium.
-
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
Histamine.
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Load cells with a calcium-sensitive dye.
-
Wash cells to remove excess dye.
-
Pre-incubate cells with various concentrations of this compound.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.
-
Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
Plot the inhibition of the histamine response against the concentration of phenyltoloxamine to determine the IC50 value.
-
In Vivo Models
1. Ovalbumin-Induced Allergic Rhinitis in Mice [3]
-
Objective: To evaluate the efficacy of phenyltoloxamine in reducing the symptoms of allergic rhinitis.
-
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA), Grade V.
-
Aluminum hydroxide (B78521) (Alum) adjuvant.
-
Sterile saline (0.9% NaCl).
-
This compound.
-
-
Procedure:
-
Sensitization: On days 0, 7, and 14, sensitize mice with an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in sterile saline.
-
Treatment and Challenge: From day 21 to day 27, administer phenyltoloxamine or vehicle to the respective groups of mice (e.g., via oral gavage). Thirty minutes after treatment, challenge the mice intranasally with an OVA solution.
-
Symptom Assessment: On day 27, observe and count the number of sneezing and nasal rubbing events for 15-20 minutes post-challenge.
-
Inflammatory Marker Analysis: On day 28, euthanize the mice and collect samples.
-
Nasal Lavage Fluid (NALF) for cell counts (eosinophils) and cytokine analysis (e.g., IL-4, IL-5).
-
Blood for serum analysis of OVA-specific IgE.
-
Nasal tissue for histopathological analysis (e.g., H&E staining for eosinophil infiltration).
-
-
2. Passive Cutaneous Anaphylaxis (PCA) in Rodents [3]
-
Objective: To assess the ability of phenyltoloxamine to inhibit IgE-mediated increases in vascular permeability.
-
Materials:
-
Rats or mice.
-
Anti-DNP IgE.
-
Antigen: DNP-HSA.
-
Evans blue dye.
-
This compound.
-
-
Procedure:
-
Sensitization: On day 0, passively sensitize the animals by intradermal injection of anti-DNP IgE into the ear or shaved dorsal skin.
-
Treatment and Antigen Challenge: 24 to 48 hours after sensitization, administer phenyltoloxamine or vehicle. After 30-60 minutes, inject a solution of DNP-HSA mixed with Evans blue dye intravenously.
-
Quantification of Vascular Permeability: After 30 minutes, euthanize the animals. Excise the blue-stained skin areas. The amount of dye extravasated into the tissue, which is proportional to the increase in vascular permeability, can be quantified by extracting the dye and measuring its absorbance spectrophotometrically.
-
3. Histamine-Induced Bronchoconstriction in Guinea Pigs [3]
-
Objective: To evaluate the in vivo antihistaminic activity of phenyltoloxamine in the airways.
-
Materials:
-
Guinea pigs.
-
Histamine dihydrochloride.
-
Anesthesia.
-
Ventilator and pressure transducer.
-
This compound.
-
-
Procedure:
-
Anesthetize a guinea pig and perform a tracheotomy.
-
Insert a cannula and connect it to a ventilator and pressure transducer to measure respiratory pressure.
-
Administer phenyltoloxamine (or vehicle) intravenously or intraperitoneally.
-
Allow for drug absorption (e.g., 15-30 minutes).
-
Induce bronchoconstriction with an intravenous injection or aerosol of histamine dihydrochloride.
-
Record the changes in respiratory pressure as an indicator of bronchoconstriction. The protective effect of phenyltoloxamine is quantified by the reduction in the histamine-induced increase in respiratory pressure.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Phenyltoloxamine's Site of Action.
Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in mice.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenyltoloxamine Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of phenyltoloxamine (B1222754) citrate (B86180) in pharmaceutical preparations. The described method is specific, precise, and accurate, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation characteristics.
Introduction
Phenyltoloxamine citrate is an antihistamine with anticholinergic and sedative properties commonly used in multi-symptom cold and allergy relief formulations.[1] Accurate quantification of this compound is crucial for ensuring the safety and efficacy of these pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method for the reliable quantification of this compound.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO · C₆H₈O₇ | [2] |
| Molecular Weight | 447.48 g/mol | [3] |
| Melting Point | 137-143 °C | [2] |
| pH (1 in 100 solution) | 3.2-4.2 | [2] |
| Solubility | Very soluble in water; freely soluble in ethanol (B145695) and methanol. | [4] |
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound using HPLC.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C8, 5 µm particle size, 4.6 x 250 mm (or equivalent)[1] |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 3.5) in a 30:70 (v/v) ratio |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 35 °C[1] |
| Detector Wavelength | 220 nm[1] |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate, Monobasic (ACS grade or higher)[1]
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters[1]
Preparation of Solutions
Buffer Preparation (0.05 M Potassium Phosphate, pH 3.5): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase prior to use.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided in Table 2.
| Parameter | Typical Acceptance Criteria |
| System Suitability | |
| - Tailing Factor | ≤ 2.0 |
| - Theoretical Plates | > 2000 |
| - % RSD of Peak Areas (n=6) | ≤ 2.0% |
| Linearity | |
| - Correlation Coefficient (r²) | ≥ 0.999 |
| - Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients at the retention time of the analyte |
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyltoloxamine Citrate in Animal Models of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltoloxamine (B1222754) citrate (B86180) is a first-generation antihistamine belonging to the ethanolamine (B43304) class. It functions as a competitive antagonist of the histamine (B1213489) H1 receptor, thereby mitigating the effects of histamine released during allergic reactions.[1] As a first-generation antihistamine, phenyltoloxamine can cross the blood-brain barrier, which may lead to sedative effects.[1][2] It is primarily indicated for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1]
These application notes provide detailed protocols for well-established animal models relevant to the preclinical evaluation of phenyltoloxamine citrate's efficacy in treating allergic diseases. The models described here are the ovalbumin-induced allergic rhinitis in mice, passive cutaneous anaphylaxis (PCA) in rodents, and histamine-induced bronchoconstriction in guinea pigs.
Mechanism of Action: Histamine H1 Receptor Signaling
Phenyltoloxamine exerts its therapeutic effects by blocking the histamine H1 receptor, which is coupled to the Gq/11 G-protein. The activation of this receptor by histamine triggers a signaling cascade that results in the classic symptoms of an allergic reaction. Phenyltoloxamine competitively binds to the H1 receptor, preventing histamine from initiating this cascade.
Experimental Protocols and Data Presentation
The following sections detail the methodologies for key in vivo allergy models and provide templates for data presentation.
Ovalbumin-Induced Allergic Rhinitis in Mice
This model is widely used to study the pathophysiology of allergic rhinitis and to screen potential therapeutics. It involves sensitizing mice to the allergen ovalbumin (OVA) and then challenging them intranasally to elicit allergic symptoms.
Experimental Workflow:
Methodology:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Materials: Ovalbumin (OVA), Grade V; Aluminum hydroxide (B78521) (Alum) adjuvant; Sterile saline (0.9% NaCl); this compound; Vehicle for phenyltoloxamine (e.g., sterile water or saline).
-
Procedure:
-
Sensitization: On days 0, 7, and 14, sensitize mice with an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in sterile saline.
-
Treatment and Challenge: From day 21 to day 27, administer phenyltoloxamine or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal) and dose should be determined based on the study design. Administration is typically done 30-60 minutes before the intranasal challenge. On the same days (21-27), lightly anesthetize the mice and instill 10 µL of OVA solution (1% in sterile saline) into each nostril for the intranasal challenge.
-
Symptom Evaluation: On day 27, immediately after the final OVA challenge, observe each mouse individually for 15-20 minutes and count the number of sneezes and nasal rubbing events.
-
Sample Collection and Analysis (Day 28):
-
Nasal Lavage Fluid (NALF): Collect NALF to determine the number of inflammatory cells, particularly eosinophils, using a hemocytometer. Cytokine levels (e.g., IL-4, IL-5) can be measured by ELISA.
-
Serum: Collect blood via cardiac puncture to measure serum levels of total and OVA-specific IgE by ELISA.
-
Histopathology: Decalcify and fix the heads in 10% formalin. Embed in paraffin, section the nasal passages, and stain with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration into the nasal mucosa.
-
-
Illustrative Data Presentation:
Table 1: Effect of this compound on Allergic Symptoms
| Group | Dose (mg/kg, p.o.) | Number of Sneezes (mean ± SEM) | Nasal Rubs (mean ± SEM) |
|---|---|---|---|
| Naive (No OVA) | Vehicle | 5.2 ± 1.1 | 8.5 ± 2.3 |
| OVA Control | Vehicle | 45.8 ± 5.3 | 60.1 ± 7.9 |
| Phenyltoloxamine | 10 | 28.3 ± 4.1* | 35.7 ± 5.5* |
| Phenyltoloxamine | 30 | 15.1 ± 2.9** | 18.9 ± 3.8** |
| Phenyltoloxamine | 100 | 8.9 ± 1.8*** | 12.4 ± 2.1*** |
| Positive Control (e.g., Cetirizine) | 10 | 10.5 ± 2.2*** | 14.6 ± 2.9*** |
*p<0.05, **p<0.01, ***p<0.001 vs. OVA Control. Data are hypothetical.
Table 2: Effect of this compound on Inflammatory Markers
| Group | Dose (mg/kg, p.o.) | Eosinophils in NALF (x10⁴/mL, mean ± SEM) | Serum OVA-specific IgE (OD, mean ± SEM) |
|---|---|---|---|
| Naive (No OVA) | Vehicle | 0.5 ± 0.1 | 0.12 ± 0.03 |
| OVA Control | Vehicle | 8.9 ± 1.2 | 1.85 ± 0.21 |
| Phenyltoloxamine | 10 | 6.2 ± 0.9* | 1.55 ± 0.18 |
| Phenyltoloxamine | 30 | 3.8 ± 0.6** | 1.21 ± 0.15* |
| Phenyltoloxamine | 100 | 2.1 ± 0.4*** | 0.88 ± 0.11** |
| Positive Control (e.g., Dexamethasone) | 1 | 1.5 ± 0.3*** | 0.75 ± 0.09** |
*p<0.05, **p<0.01, ***p<0.001 vs. OVA Control. Data are hypothetical.
Passive Cutaneous Anaphylaxis (PCA) in Rodents
The PCA model is a classic in vivo assay for type I hypersensitivity reactions and is highly effective for evaluating the activity of H1 antihistamines. It measures the ability of a compound to inhibit the increase in vascular permeability induced by an IgE-mediated reaction.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats or BALB/c mice.
-
Materials: Anti-dinitrophenyl (DNP) IgE antibody; DNP-human serum albumin (HSA); Evans blue dye; this compound; Formamide (B127407) (for dye extraction).
-
Procedure:
-
Sensitization: Passively sensitize animals by injecting a specific amount of anti-DNP IgE (e.g., 50 ng in 20 µL saline) intradermally into a defined area on the shaved dorsal skin or into the ear pinna. Mark the injection sites.
-
Treatment and Antigen Challenge: 24 to 48 hours after sensitization, administer phenyltoloxamine or vehicle to the respective animal groups. After 30-60 minutes, inject a solution of DNP-HSA (e.g., 1 mg) and Evans blue dye (e.g., 1% in saline) intravenously via the tail vein.
-
Quantification of Vascular Permeability: After 30 minutes, euthanize the animals. Excise the blue-stained skin areas or the ears. Extract the Evans blue dye from the tissue by incubating in formamide for 24 hours at 60°C. Measure the absorbance of the formamide supernatant at ~620 nm. The amount of extravasated dye is proportional to the increase in vascular permeability.
-
Illustrative Data Presentation:
Table 3: Effect of this compound on IgE-Mediated Vascular Permeability
| Group | Dose (mg/kg, i.p.) | Evans Blue Extravasation (µ g/site , mean ± SEM) | % Inhibition |
|---|---|---|---|
| Sham (No IgE) | Vehicle | 0.8 ± 0.2 | - |
| Sensitized Control | Vehicle | 12.5 ± 1.4 | 0 |
| Phenyltoloxamine | 5 | 7.9 ± 0.9* | 36.8 |
| Phenyltoloxamine | 15 | 4.1 ± 0.6** | 67.2 |
| Phenyltoloxamine | 50 | 1.9 ± 0.4*** | 84.8 |
| Positive Control (e.g., Ketotifen) | 1 | 2.2 ± 0.5*** | 82.4 |
*p<0.05, **p<0.01, ***p<0.001 vs. Sensitized Control. Data are hypothetical.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This is a classic pharmacological model for assessing the in vivo activity of H1 antihistamines. Guinea pigs are particularly sensitive to histamine, which induces severe bronchoconstriction, a key feature of the asthmatic response.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Materials: Urethane (anesthetic); Histamine dihydrochloride; this compound; Tracheal cannula; Ventilator; Pressure transducer.
-
Procedure:
-
Animal Preparation: Anesthetize a guinea pig (e.g., with urethane) and perform a tracheotomy. Insert a cannula into the trachea and connect it to a small animal ventilator providing a constant volume of air. Connect a pressure transducer to the side arm of the tracheal cannula to monitor pulmonary inflation pressure.
-
Drug Administration: Administer phenyltoloxamine or vehicle to the prepared guinea pig, typically via intravenous or intraperitoneal injection.
-
Histamine Challenge: After a predetermined time for drug absorption (e.g., 15-30 minutes), challenge the animal with a dose of histamine known to cause a submaximal bronchoconstrictor response (determined in preliminary experiments). Histamine can be administered as an intravenous bolus or as an aerosol.
-
Measurement and Analysis: Record the increase in inflation pressure, which reflects the degree of bronchoconstriction. The protective effect of phenyltoloxamine is calculated as the percentage reduction in the histamine-induced increase in inflation pressure compared to the vehicle-treated group.
-
Illustrative Data Presentation:
Table 4: Protective Effect of this compound against Histamine-Induced Bronchoconstriction
| Group | Dose (mg/kg, i.v.) | Peak Increase in Inflation Pressure (cm H₂O, mean ± SEM) | % Protection |
|---|---|---|---|
| Saline Control | - | 0.5 ± 0.1 | - |
| Histamine Control | - | 18.2 ± 2.1 | 0 |
| Phenyltoloxamine | 1 | 11.3 ± 1.5* | 37.9 |
| Phenyltoloxamine | 5 | 5.8 ± 0.9** | 68.1 |
| Phenyltoloxamine | 10 | 2.4 ± 0.5*** | 86.8 |
| Positive Control (e.g., Mepyramine) | 2 | 2.9 ± 0.6*** | 84.1 |
*p<0.05, **p<0.01, ***p<0.001 vs. Histamine Control. Data are hypothetical.
Conclusion
The animal models described provide a robust framework for evaluating the in vivo efficacy of H1 antihistamines like this compound. The ovalbumin-induced allergic rhinitis model assesses the drug's effect on upper airway allergic inflammation and symptoms. The passive cutaneous anaphylaxis model provides a direct measure of the inhibition of histamine-mediated vascular permeability. Finally, the histamine-induced bronchoconstriction model in guinea pigs offers a classic and reliable method for quantifying antihistaminic activity in the airways. Together, these models allow for a comprehensive preclinical characterization of phenyltoloxamine's anti-allergic properties.
References
Application Notes and Protocols for Assessing Sedative Effects of Phenyltoloxamine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltoloxamine (B1222754) is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative properties.[1][2][3] These effects are primarily attributed to its ability to cross the blood-brain barrier and act as an antagonist at central histamine (B1213489) H1 receptors.[2][4] Histamine is a key neurotransmitter involved in promoting wakefulness, and by blocking its action, phenyltoloxamine induces sedation.[1] This document provides detailed protocols for assessing the sedative effects of phenyltoloxamine in mouse models, presents a framework for data presentation, and illustrates the underlying signaling pathway.
Mechanism of Action: H1 Receptor Antagonism and Neuronal Inhibition
Phenyltoloxamine exerts its sedative effects by competitively blocking histamine H1 receptors in the central nervous system.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[5] In histaminergic neurons that promote wakefulness, the binding of histamine to H1 receptors activates Gq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular Ca2+ can activate calcium-dependent potassium (K+) channels.[6] The opening of these K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing neuronal excitability and leading to sedation.[6]
Signaling Pathway Diagram
Experimental Protocols
The sedative effects of phenyltoloxamine can be quantitatively assessed using a battery of behavioral tests in mice. The following protocols are standard assays for this purpose.
Experimental Workflow
Open Field Test (OFT)
This assay is used to assess general locomotor activity and exploratory behavior in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.[1]
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an overhead video camera or infrared beams connected to a tracking system.
-
Animals: Male Swiss Webster mice (20-25 g) are commonly used.
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer phenyltoloxamine (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle (e.g., saline).
-
After a 30-minute pretreatment period, place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration (typically 15-30 minutes).
-
The tracking system records parameters such as total distance traveled, velocity, and rearing frequency.
-
-
Data Analysis: Compare the mean values for each parameter between the phenyltoloxamine-treated groups and the vehicle-treated control group using statistical tests like one-way ANOVA followed by post-hoc tests.
Loss of Righting Reflex (LORR)
This is a robust assay to assess the hypnotic or sedative effects of a compound. The inability of a mouse to right itself when placed on its back is the primary endpoint.
-
Animals: Male ICR mice (25-30 g).
-
Procedure:
-
Administer a higher dose of phenyltoloxamine or a combination of phenyltoloxamine with a sub-hypnotic dose of a CNS depressant like pentobarbital (B6593769).
-
At regular intervals after administration, gently place the mouse on its back.
-
The loss of the righting reflex is confirmed if the animal remains on its back for a predetermined duration (e.g., >30 seconds).[1]
-
Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex.
-
-
Data Analysis: Compare the latency and duration of LORR between the different treatment groups.
Potentiation of Pentobarbital-Induced Sleep
This assay evaluates the ability of a test compound to enhance the hypnotic effect of a known sedative like pentobarbital.[1] An increase in the duration of sleep indicates a sedative effect.
-
Animals: Male ICR mice (25-30 g).
-
Procedure:
-
Pre-treat mice with phenyltoloxamine (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.
-
After a 30-minute pre-treatment time, administer a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.).[1]
-
Immediately after the loss of the righting reflex, place the mouse on its back.
-
Measure the sleeping time, which is the duration from the loss to the regaining of the righting reflex.
-
-
Data Analysis: Compare the mean sleeping time of the phenyltoloxamine-treated groups to the vehicle-pentobarbital group using statistical tests such as a t-test or ANOVA.
Data Presentation
While specific quantitative preclinical data for phenyltoloxamine is limited in recent literature, the following tables illustrate the expected outcomes from the described assays, providing a framework for data presentation. The data presented here are illustrative and based on typical results for first-generation antihistamines.
Table 1: Effect of Phenyltoloxamine on Spontaneous Locomotor Activity in Mice (Illustrative Data)
| Treatment Group (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (counts) (Mean ± SEM) |
| Vehicle | 10 | 3500 ± 250 | 45 ± 5 |
| Phenyltoloxamine (10) | 10 | 2800 ± 200 | 35 ± 4 |
| Phenyltoloxamine (20) | 10 | 2100 ± 180 | 25 ± 3 |
| Phenyltoloxamine (40) | 10 | 1500 ± 150 | 15 ± 2 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of Phenyltoloxamine on Loss of Righting Reflex in Mice (Illustrative Data)
| Treatment Group (mg/kg, i.p.) | N | Latency to LORR (min) (Mean ± SEM) | Duration of LORR (min) (Mean ± SEM) |
| Phenyltoloxamine (50) | 8 | 15.2 ± 1.8 | 25.6 ± 3.1 |
| Phenyltoloxamine (75) | 8 | 8.5 ± 1.1 | 48.2 ± 4.5 |
| *p<0.05 compared to Phenyltoloxamine (50 mg/kg) group. |
Table 3: Potentiation of Pentobarbital-Induced Sleep by Phenyltoloxamine in Mice (Illustrative Data)
| Pre-treatment Group (mg/kg, i.p.) | Pentobarbital (mg/kg, i.p.) | N | Sleep Latency (min) (Mean ± SEM) | Sleep Duration (min) (Mean ± SEM) |
| Vehicle | 45 | 10 | 5.8 ± 0.6 | 35.4 ± 4.2 |
| Phenyltoloxamine (10) | 45 | 10 | 4.9 ± 0.5 | 55.8 ± 5.1 |
| Phenyltoloxamine (20) | 45 | 10 | 4.2 ± 0.4 | 78.2 ± 6.3 |
| Phenyltoloxamine (40) | 45 | 10 | 3.5 ± 0.3 | 105.6 ± 8.9*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Pentobarbital group. |
Conclusion
The sedative effects of phenyltoloxamine are a direct result of its antagonism of central histamine H1 receptors.[1] Preclinical evaluation of these effects relies on a battery of well-established behavioral assays in rodents, including the assessment of spontaneous locomotor activity, the loss of righting reflex, and the potentiation of pentobarbital-induced sleep. The protocols and data presentation frameworks provided in these application notes offer a comprehensive guide for researchers to systematically investigate and quantify the sedative properties of phenyltoloxamine and other first-generation antihistamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyltoloxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. google.com [google.com]
- 6. Histamine H1 receptors in C6 glial cells are coupled to calcium-dependent potassium channels via release of calcium from internal stores - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for Phenyltoloxamine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Phenyltoloxamine (B1222754) in pharmaceutical formulations. Phenyltoloxamine is a first-generation antihistamine of the ethanolamine (B43304) class, possessing anticholinergic and sedative properties. It is commonly incorporated in combination with analgesics and antitussives to alleviate symptoms associated with the common cold and allergies. Accurate and robust analytical methods are paramount for ensuring the quality, potency, and stability of pharmaceutical products containing this active pharmaceutical ingredient (API).
The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS), that can be employed for the quantitative analysis of phenyltoloxamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of phenyltoloxamine in pharmaceutical dosage forms. Its high resolution and sensitivity make it an ideal choice for routine quality control and stability studies.
Application Note: Reversed-Phase HPLC for Phenyltoloxamine Assay
This method describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of phenyltoloxamine in tablets or capsules. The chromatographic conditions are optimized to provide a sharp peak for phenyltoloxamine, well-resolved from potential degradation products and common excipients.
Table 1: Quantitative Data for HPLC Method
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC Analysis of Phenyltoloxamine
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detection at 218 nm.
2. Reagents and Materials:
-
Phenyltoloxamine Citrate Reference Standard (USP or equivalent).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Phosphate Monobasic (analytical grade).
-
Phosphoric Acid (analytical grade).
-
Water (HPLC or ultrapure grade).
-
0.45 µm membrane filters for solvent and sample filtration.
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the buffer and filter it through a 0.45 µm membrane filter. Mix the buffer and organic modifier in the desired ratio and degas prior to use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of phenyltoloxamine (e.g., 25 mg) and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
4. Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of phenyltoloxamine from the calibration curve.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of phenyltoloxamine, particularly in single-component formulations where interference from other UV-absorbing substances is minimal.
Application Note: UV Spectrophotometric Assay of Phenyltoloxamine
This method is based on the measurement of the absorbance of a phenyltoloxamine solution at its wavelength of maximum absorption (λmax).
Table 2: Quantitative Data for UV-Vis Spectrophotometry Method
| Parameter | Typical Value |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | Dependent on solvent |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Recovery | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Materials:
-
This compound Reference Standard.
-
Methanol (spectroscopic grade) or 0.1 N Hydrochloric Acid.
3. Preparation of Solutions:
-
Solvent: Methanol or 0.1 N Hydrochloric Acid.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations within the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation (for Syrups/Oral Solutions):
-
Accurately measure a volume of the syrup or oral solution equivalent to a known amount of phenyltoloxamine.
-
Transfer it to a volumetric flask and dilute with the solvent.
-
If necessary, filter the solution to remove any insoluble excipients. Further dilution may be required.
-
4. Analysis:
-
Determine the λmax of phenyltoloxamine by scanning a standard solution in the UV region (typically 200-400 nm). The λmax is expected to be around 218 nm.
-
Measure the absorbance of the standard solutions at the determined λmax using the solvent as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and calculate the concentration of phenyltoloxamine using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity and can be used as a confirmatory method for the identification and quantification of phenyltoloxamine. This technique is particularly useful for analyzing complex matrices or for trace-level analysis.
Application Note: GC-MS for Phenyltoloxamine Confirmation and Quantitation
This method involves the separation of phenyltoloxamine by gas chromatography followed by detection using a mass spectrometer. Derivatization is generally not required for phenyltoloxamine due to its volatility.
Table 3: Quantitative Data for GC-MS Method
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of phenyltoloxamine (e.g., m/z 58, 72, 91, 167, 255). Full scan mode can be used for confirmation.
2. Reagents and Materials:
-
This compound Reference Standard.
-
Methanol or Ethyl Acetate (GC grade).
-
An internal standard (IS) such as diphenhydramine (B27) or a deuterated analog of phenyltoloxamine.
3. Preparation of Solutions:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of phenyltoloxamine and the internal standard in a suitable solvent like methanol or ethyl acetate. For pharmaceutical formulations, an extraction step may be necessary. For example, a powdered tablet can be extracted with methanol, centrifuged, and the supernatant used for analysis.
4. Analysis:
-
Inject the prepared solutions into the GC-MS system.
-
Identify phenyltoloxamine based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the peak area of phenyltoloxamine to the peak area of the internal standard against the concentration of the standard solutions.
-
Determine the concentration of phenyltoloxamine in the sample from the calibration curve.
Visualizations
Signaling Pathway of Phenyltoloxamine
Phenyltoloxamine acts as an antagonist at the histamine (B1213489) H1 receptor, which is a G-protein coupled receptor (GPCR). By blocking the binding of histamine, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.
Caption: Phenyltoloxamine's inhibitory action on the H1 receptor signaling pathway.
Experimental Workflow for Phenyltoloxamine Analysis
The general workflow for the analysis of phenyltoloxamine in a pharmaceutical formulation involves several key steps from sample receipt to final data reporting.
Caption: General workflow for the analysis of phenyltoloxamine in pharmaceuticals.
References
Troubleshooting & Optimization
Phenyltoloxamine Citrate HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of phenyltoloxamine (B1222754) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of phenyltoloxamine citrate?
A typical reversed-phase HPLC method for this compound analysis utilizes a C8 or C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol.[1] The detection is commonly performed using a UV detector at 220 nm.[1]
Q2: My phenyltoloxamine peak is tailing. What are the common causes and solutions?
Peak tailing for amine-containing compounds like phenyltoloxamine is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[2] Key causes include inappropriate mobile phase pH and column issues.[2][3] To resolve this, ensure the mobile phase pH is within a range of 3 to 7 and consider using a buffer.[3] Other solutions include using a column with low silanol activity or a guard column to protect the analytical column from contaminants.[2][4]
Q3: Why is my retention time for this compound shifting?
Retention time instability can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, and inconsistent flow rates.[5][6] Gradual changes in the mobile phase, such as the evaporation of the more volatile organic component, can lead to drift.[7] Ensure the mobile phase is well-mixed and degassed, and use a column oven to maintain a stable temperature.[1][5] Also, check for any leaks in the system that could affect the flow rate.[7]
Q4: I am observing poor resolution between phenyltoloxamine and other peaks. How can I improve it?
Poor resolution can stem from an unoptimized HPLC method.[3] To improve the separation, you can adjust the mobile phase composition, such as the ratio of the organic modifier to the aqueous buffer, or change the pH.[3] Employing a gradient elution can also help in separating complex mixtures.[3] If co-elution is suspected, using a mass spectrometer (LC-MS) for detection can provide confirmation.[3]
Q5: What are the key validation parameters for a this compound HPLC method?
According to ICH guidelines, the key validation parameters for an HPLC method include specificity, linearity, accuracy, precision, and robustness.[1] Specificity ensures that the peak for phenyltoloxamine is well-resolved from other components.[1] Linearity is established by a direct relationship between concentration and peak area, with a correlation coefficient (r²) of ≥ 0.999 being typical.[1] Accuracy is determined by recovery studies, which should ideally be within 98.0% to 102.0%.[1] Precision, measured as the relative standard deviation (RSD), should be ≤ 2.0% for replicate injections.[1]
Troubleshooting Guides
This section provides more detailed solutions to specific issues you might encounter.
Issue 1: Peak Tailing
Peak tailing can compromise the accuracy of quantification.[2] The primary cause for basic compounds like phenyltoloxamine is the interaction with silanol groups on the column.[2]
Troubleshooting Workflow for Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Phenyltoloxamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Phenyltoloxamine Citrate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting in vivo studies with phenyltoloxamine (B1222754) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of phenyltoloxamine citrate?
A1: this compound is a first-generation antihistamine belonging to the ethanolamine (B43304) class.[1] Its primary mechanism of action is the competitive antagonism of histamine (B1213489) H1 receptors.[2][3] By blocking these receptors, it mitigates the effects of histamine, a key mediator of allergic and inflammatory responses, thereby reducing symptoms like itching, sneezing, and runny nose.[3] As a first-generation antihistamine, phenyltoloxamine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1][2]
Q2: What are the potential therapeutic applications of this compound in in vivo studies?
A2: Phenyltoloxamine is primarily investigated for its antihistaminic, sedative, and analgesic-potentiating effects.[1] In preclinical research, it can be used to model the effects of H1 receptor blockade on various physiological and pathological processes. Due to its ability to cross the blood-brain barrier, it is also a tool to study the central effects of antihistamines.[1][2]
Q3: What is a typical starting dose for this compound in rodent studies?
A3: For efficacy studies in rodents, a starting dose in the range of 10-60 mg/kg administered orally or intraperitoneally can be considered. The specific dose will depend on the animal model and the endpoint being investigated. It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q4: What is the acute toxicity of this compound in rodents?
A4: The oral lethal dose 50 (LD50) of this compound in rats has been reported to be 1472 mg/kg. This value can be used as a reference for designing acute toxicity studies and for dose selection in efficacy studies, ensuring a significant margin of safety.
Q5: Are there any known pharmacokinetic parameters for this compound in preclinical species?
A5: There is limited publicly available information on the pharmacokinetics of phenyltoloxamine in common preclinical species.[1] As a first-generation antihistamine, it is expected to be well-absorbed after oral administration.[4] For the structurally similar ethanolamine antihistamine, doxylamine (B195884), the oral bioavailability in rats is approximately 24.7%, with a time to maximum plasma concentration (Tmax) of about 1.5 hours.[5] While not directly applicable to phenyltoloxamine, this information can provide a preliminary basis for study design.
Q6: How can I convert a human dose of this compound to an equivalent dose for my animal model?
A6: Dose conversion between species is most accurately performed using body surface area (BSA) normalization rather than simple weight-based scaling. The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where Km = Body Weight (kg) / Body Surface Area (m²)
| Species | Km |
| Human | 37 |
| Rat | 6 |
| Mouse | 3 |
For example, to convert a human dose of 1 mg/kg to a rat dose: Rat Dose = 1 mg/kg × (37 / 6) ≈ 6.2 mg/kg.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Inadequate Dose: The dose may be too low to elicit a response. - Poor Bioavailability: The drug may not be well absorbed. - Timing of Administration: The drug may have been administered too far in advance of the experimental challenge. | - Perform a dose-response study to determine the optimal dose. - Consider a different route of administration (e.g., intraperitoneal instead of oral). - Review the literature for the expected onset and duration of action of similar compounds and adjust the timing of administration accordingly. |
| Excessive Sedation | - Dose is too high: Phenyltoloxamine is known to cause sedation.[2] | - Reduce the dose. - If sedation is interfering with the primary endpoint, consider using a lower dose or a different antihistamine with less CNS penetration (a second-generation antihistamine). |
| Unexpected Toxicity | - Dose is in the toxic range: While the LD50 is high, individual animal sensitivity can vary. | - Immediately reduce the dose in subsequent experiments. - Review the formulation and vehicle for any potential confounding toxic effects. - Conduct a thorough literature search for any reported toxicities of phenyltoloxamine in your specific animal model. |
| High Variability in Results | - Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the drug. - Animal Stress: Stress can influence various physiological parameters. - Biological Variability: Inherent differences between individual animals. | - Ensure all personnel are properly trained in the chosen route of administration. - Acclimatize animals to the experimental procedures to minimize stress. - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 1472 |
Table 2: Suggested Dose Ranges for Efficacy Studies in Rodents
| Animal Model | Therapeutic Area | Route of Administration | Dose Range (mg/kg) |
| Rat/Mouse | Neuropathic Pain | Oral, Intraperitoneal | 10 - 60 |
| Rat/Mouse | Sedation/Hypnosis | Oral, Intraperitoneal | Dose-ranging recommended |
Table 3: Pharmacokinetic Parameters of Doxylamine (a structurally similar ethanolamine antihistamine) in Rats
| Parameter | Value |
| Oral Bioavailability | ~24.7%[5] |
| Tmax (Oral) | ~1.5 hours[5] |
| Elimination Half-life (Human) | 10-12 hours[6] |
Note: Data for doxylamine is provided as a surrogate due to the limited availability of specific pharmacokinetic data for phenyltoloxamine in rats.
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut ligatures around the nerve.
-
-
Drug Administration:
-
Allow a 7-day post-operative recovery period for the development of neuropathic pain.
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer the drug solution via oral gavage or intraperitoneal injection at the desired doses (e.g., 10, 30, 60 mg/kg).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the rats to the testing environment (e.g., a wire mesh floor).
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
Record the paw withdrawal threshold.
-
-
Data Analysis: Compare the paw withdrawal thresholds between vehicle-treated and phenyltoloxamine-treated groups.
Mandatory Visualizations
Caption: Phenyltoloxamine's dual mechanism of action.
Caption: General experimental workflow for in vivo studies.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of Phenyltoloxamine? [synapse.patsnap.com]
- 5. Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Phenyltoloxamine Citrate Efficacy Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the assessment of phenyltoloxamine (B1222754) citrate (B86180) efficacy.
Troubleshooting Guides
Troubleshooting Unexpected Efficacy Results in Allergic Rhinitis Trials
Issue: Clinical trial results show inconsistent or lower-than-expected efficacy for phenyltoloxamine citrate in treating allergic rhinitis.
Possible Causes and Solutions:
-
Confounding Sedative Effects: this compound, a first-generation antihistamine, has significant sedative properties that can interfere with the accurate assessment of its anti-allergic effects.[1] Patients may report a reduction in symptoms due to sedation rather than a direct antihistaminic effect.
-
Solution: Implement specific protocols to measure and control for sedation. This includes using both objective and subjective assessment tools.[2][3]
-
Objective Measures: Utilize psychomotor performance tests such as the Choice Reaction Time (CRT) and tests of sensori-motor coordination.[2]
-
Subjective Measures: Employ validated patient-reported outcome instruments like the Visual Analog Scale (VAS) for drowsiness.[4][5][6] It's important to note that objective measures may detect sedation that is not subjectively reported by the patient.[5][6]
-
-
-
High Placebo Response Rate: Allergic rhinitis clinical trials are known for their high placebo response rates, which can mask the true efficacy of the active drug.[7] The subjective nature of allergy symptoms makes them particularly susceptible to placebo effects.
-
Solution: Employ rigorous clinical trial designs to minimize placebo effects.
-
Placebo Run-in Period: Institute a single-blind placebo run-in period to identify and exclude placebo responders before randomization.
-
Standardized Protocols: Ensure consistent administration of the intervention and data collection across all sites to reduce variability.
-
Objective Endpoints: Whenever possible, include objective endpoints alongside subjective symptom scores, such as nasal secretion analysis or acoustic rhinometry.
-
-
-
Inadequate Dosing or Combination Effects: this compound is often used in combination with other active ingredients, such as analgesics.[8][9] The efficacy of the combination may differ from the individual components.
-
Solution: Conduct factorial design studies to delineate the contribution of each component to the overall efficacy. Ensure that the dose of this compound is optimized; one study showed a 30 mg dose to be more effective than a 60 mg dose for seasonal allergic rhinitis.[10]
-
Troubleshooting Bioanalytical Assay for this compound
Issue: Difficulty in achieving accurate and reproducible quantification of this compound in plasma samples.
Possible Causes and Solutions:
-
Matrix Effects in LC-MS/MS: Endogenous components in plasma can interfere with the ionization of phenyltoloxamine, leading to ion suppression or enhancement.
-
Solution: Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to effectively clean up the sample. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Co-elution with Metabolites or Co-administered Drugs: In combination therapies, other drugs or their metabolites may have similar retention times to phenyltoloxamine, leading to analytical interference.
-
Solution: Optimize the chromatographic method by adjusting the mobile phase composition, gradient, and column chemistry to achieve adequate separation of all analytes of interest.
-
FAQs: this compound Efficacy Assessment
Q1: How can I differentiate the true antihistaminic effect of this compound from its sedative effects in a clinical trial?
A1: It is crucial to use a multi-faceted approach to assess both efficacy and sedation. Efficacy should be measured using validated symptom scoring systems for allergic rhinitis, such as the Total Nasal Symptom Score (TNSS).[11] Simultaneously, sedation should be quantified using both objective tests (e.g., psychomotor performance tests) and subjective patient-reported scales (e.g., Visual Analog Scale for drowsiness).[2][4][5][6] By analyzing the data from both types of assessments, you can statistically model the contribution of sedation to the overall reported symptom relief.
Q2: What is a typical placebo response rate in allergic rhinitis trials, and how can I account for it?
A2: Placebo response rates in allergic rhinitis trials can be substantial, with some studies reporting that subjective symptom improvement in placebo groups can be as high as 30-40%. To account for this, your clinical trial design should include a placebo control group. A placebo run-in period can help to identify and exclude subjects who show a significant response to the placebo before the trial begins.
Q3: Are there specific challenges when assessing the efficacy of this compound in a combination product?
A3: Yes, when this compound is part of a combination therapy, it is challenging to isolate its specific contribution to the overall therapeutic effect.[8][9] A factorial study design, which includes arms for the combination product, each individual active ingredient, and a placebo, is the most effective way to assess the efficacy of each component.
Q4: What are the key considerations for a bioanalytical method for this compound?
A4: A robust bioanalytical method, typically LC-MS/MS, is essential for accurate pharmacokinetic and efficacy assessments. Key considerations include:
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.
-
Internal Standard: Use a stable isotope-labeled internal standard to ensure accuracy by compensating for variability in sample preparation and matrix effects.
-
Chromatographic Separation: Achieve baseline separation of phenyltoloxamine from any potential metabolites and co-administered drugs.
Data Presentation
Table 1: Summary of Clinical Efficacy Data for this compound in Allergic Rhinitis
| Study/Reference | Dosage of this compound | Comparator | Key Efficacy Outcome |
| Rich-Vicks (1986)[10] | 30 mg | Placebo | Significantly more effective than placebo in relieving symptoms of seasonal allergic rhinitis. |
| Rich-Vicks (1986)[10] | 60 mg | Placebo | Less effective than the 30 mg dose, but still showed some efficacy. |
Experimental Protocols
Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Clinical Trial to Assess the Efficacy and Safety of this compound in Seasonal Allergic Rhinitis
-
Study Design: Parallel-group, randomized, double-blind, placebo-controlled.
-
Participant Selection: Adults with a documented history of seasonal allergic rhinitis.
-
Intervention:
-
Arm 1: this compound (e.g., 30 mg)
-
Arm 2: Placebo
-
-
Study Periods:
-
Screening and Placebo Run-in (1 week): All eligible participants receive a single-blind placebo. Those who show a significant improvement in symptoms are excluded.
-
Treatment Period (2 weeks): Randomized participants receive either this compound or placebo.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS).
-
Secondary Endpoints: Change from baseline in individual nasal symptom scores (rhinorrhea, nasal congestion, sneezing, nasal itching), and the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).
-
-
Safety and Sedation Assessments:
-
Adverse Event Monitoring: Record all adverse events throughout the study.
-
Visual Analog Scale (VAS) for Drowsiness: Administered at baseline and at specified time points post-dose.
-
Psychomotor Performance Testing: Conduct tests such as the Choice Reaction Time (CRT) at baseline and at peak plasma concentration times.
-
-
Bioanalytical Sampling: Collect plasma samples at pre-defined time points for pharmacokinetic analysis of this compound using a validated LC-MS/MS method.
Visualizations
Caption: H1-Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for a this compound Clinical Trial.
Caption: Troubleshooting Logic for Unexpected this compound Efficacy Results.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sedation in allergic rhinitis is caused by the condition and not by antihistamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system side effects of first- and second-generation antihistamines in school children with perennial allergic rhinitis: a randomized, double-blind, placebo-controlled comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of intranasal medications for allergic rhinitis: Network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of monotherapy versus combination therapy in treatment of allergic rhinitis:a Meta-analysis [lcehen.whuhzzs.com]
- 9. researchgate.net [researchgate.net]
- 10. RICH-VICKS' OTC PHENYLTOLOXAMINE IS EFFECTIVE AT 30 MG [insights.citeline.com]
- 11. Recent Studies and Prospects of Biologics in Allergic Rhinitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sedative side effects in phenyltoloxamine animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyltoloxamine (B1222754) in animal studies. The focus is on minimizing the common sedative side effects to ensure the validity and accuracy of your experimental results.
Troubleshooting Guide: Managing Sedation in Your Phenyltoloxamine Experiments
This guide addresses common issues encountered during animal studies with phenyltoloxamine and offers potential solutions.
Q1: My animals are overly sedated at my current phenyltoloxamine dose, which is confounding my primary endpoint measurements. What can I do?
Possible Cause: The current dose of phenyltoloxamine is too high, leading to excessive central nervous system (CNS) depression. As a first-generation antihistamine, phenyltoloxamine readily crosses the blood-brain barrier and blocks histamine (B1213489) H1 receptors in the brain, which are crucial for wakefulness.
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation. Start with a lower dose and incrementally increase it while monitoring for sedative effects using standardized behavioral tests (see Experimental Protocols section).
-
Optimize Dosing Time: The timing of phenyltoloxamine administration relative to behavioral testing is critical. Sedative effects may peak at different times depending on the route of administration and the animal model. Characterize the time course of sedation to identify a window where your primary endpoint can be measured before or after peak sedation.
-
Consider Co-administration with a CNS Stimulant: In some preclinical studies with other first-generation antihistamines, co-administration of a CNS stimulant has been explored to counteract sedative effects. Potential options to investigate in a pilot study include:
-
Caffeine: A well-known adenosine (B11128) receptor antagonist that can increase alertness.
-
Methylphenidate: A dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor that can enhance arousal.
Important Note: The use of CNS stimulants to counteract phenyltoloxamine-induced sedation is an experimental approach and requires careful dose-finding studies to avoid introducing new confounding variables.
-
Q2: I am observing significant variability in the sedative response to phenyltoloxamine between individual animals. How can I reduce this variability?
Possible Cause: Variability in sedative response can be influenced by several factors, including genetics, age, sex, and environmental conditions.
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same strain, age, and sex to minimize genetic and developmental differences. Be aware that sex differences in drug metabolism and sensitivity can influence outcomes.
-
Control Environmental Factors: Ensure a consistent and controlled environment for all animals. Factors such as cage density, lighting, noise levels, and handling procedures can impact stress levels and drug responses.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to the housing and testing environment before starting the experiment. This helps to reduce stress-induced variability in behavioral responses.
-
Consistent Handling: All animal handling and dosing procedures should be performed consistently by the same trained personnel to minimize stress and variability.
Q3: The sedative effects of phenyltoloxamine are interfering with my assessment of other behavioral or physiological parameters. Are there alternative approaches?
Possible Cause: The central sedative effects of phenyltoloxamine are inseparable from its mechanism of action as a first-generation antihistamine.
Troubleshooting Steps:
-
Use a Second-Generation Antihistamine as a Control: To determine if the observed effects in your primary endpoint are due to peripheral H1 receptor antagonism or central sedative effects, consider including a control group treated with a second-generation antihistamine. These drugs have limited ability to cross the blood-brain barrier and produce significantly less sedation.[1]
-
Local Administration: If your research question allows, consider local administration of phenyltoloxamine to the target tissue to minimize systemic exposure and central sedative effects.
-
Utilize H1 Receptor Knock-Out Models: For mechanistic studies, using histamine H1 receptor knock-out animals can help to dissect the specific role of this receptor in your experimental paradigm, although this does not directly address the sedative effects of the drug itself.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phenyltoloxamine-induced sedation?
Phenyltoloxamine is a first-generation antihistamine that readily crosses the blood-brain barrier.[2] Its primary mechanism of sedation involves blocking histamine H1 receptors in the central nervous system. Histaminergic neurons, originating in the tuberomammillary nucleus of the hypothalamus, play a key role in maintaining wakefulness. By antagonizing these receptors, phenyltoloxamine reduces neuronal excitability, leading to drowsiness and sedation.[2]
Q2: Are there any known agents that can reverse phenyltoloxamine-induced sedation in animal models?
While specific reversal agents for phenyltoloxamine are not established in preclinical research, a clinical case report has documented the reversal of antihistamine-induced coma in an infant with flumazenil (B1672878).[3][4] Flumazenil is a competitive antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor.[1][3][4] The mechanism by which it may reverse antihistamine-induced sedation is not fully understood but warrants further investigation in animal models. It is important to note that this is a clinical observation and its applicability to preclinical research for mitigating sedation needs to be experimentally validated.
Q3: What are the standard behavioral assays to quantify sedation in rodents?
Commonly used assays to assess the sedative effects of phenyltoloxamine in rodents include:
-
Spontaneous Locomotor Activity: This test measures the animal's general activity level in a novel environment. A decrease in parameters like distance traveled, rearing frequency, and ambulatory time is indicative of a sedative effect.[2]
-
Loss of Righting Reflex: This assay assesses the hypnotic or sedative effects of a compound. The inability of an animal to right itself when placed on its back is considered a positive endpoint for sedation.[2]
-
Potentiation of Pentobarbital-Induced Sleep: This test evaluates the ability of a compound to enhance the hypnotic effect of a known sedative like pentobarbital. An increase in the duration of sleep indicates a sedative or CNS depressant effect.[2]
Data Presentation
The following tables provide an illustrative example of expected quantitative data from sedative assessment studies with phenyltoloxamine. Note: This data is for illustrative purposes and is based on typical outcomes for first-generation antihistamines.
Table 1: Illustrative Effect of Phenyltoloxamine on Spontaneous Locomotor Activity in Mice
| Treatment Group (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 10 | 4500 ± 350 |
| Phenyltoloxamine (10) | 10 | 3200 ± 300* |
| Phenyltoloxamine (20) | 10 | 2100 ± 250** |
| Phenyltoloxamine (40) | 10 | 1200 ± 200*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data is illustrative.
Table 2: Illustrative Effect of Phenyltoloxamine on the Loss of Righting Reflex in Rats
| Treatment Group (mg/kg, i.p.) | N | Number of Animals Exhibiting LORR | Latency to LORR (minutes) (Mean ± SEM) | Duration of LORR (minutes) (Mean ± SEM) |
| Vehicle | 8 | 0/8 | N/A | N/A |
| Phenyltoloxamine (50) | 8 | 6/8 | 15.5 ± 2.1 | 25.3 ± 4.5 |
| Phenyltoloxamine (75) | 8 | 8/8 | 9.8 ± 1.5 | 42.1 ± 5.8 |
LORR: Loss of Righting Reflex. Data is illustrative.
Experimental Protocols
Protocol 1: Spontaneous Locomotor Activity
Objective: To assess the effect of phenyltoloxamine on general locomotor activity in mice.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Phenyltoloxamine citrate
-
Vehicle (e.g., sterile saline)
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer phenyltoloxamine (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle to different groups of mice.
-
30 minutes post-injection, place each mouse individually in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center vs. periphery) for a predetermined period (e.g., 15-30 minutes).
-
After each trial, clean the arena thoroughly to remove any olfactory cues.
Data Analysis:
Compare the mean locomotor activity parameters between the phenyltoloxamine-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Loss of Righting Reflex
Objective: To determine the hypnotic/sedative effect of phenyltoloxamine in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for i.p. injection
-
A quiet, comfortable testing area
Procedure:
-
Administer a higher dose of phenyltoloxamine or vehicle to the rats.
-
At regular intervals post-administration (e.g., every 5-10 minutes), gently place the animal on its back.
-
The loss of the righting reflex is confirmed if the animal remains on its back for a predetermined duration (e.g., >30 seconds).
-
Record the latency to the loss of the righting reflex (time from injection to the first instance of LORR).
-
Once LORR is established, continue to monitor the animal and record the duration of the loss of the righting reflex (time from the onset of LORR until the animal spontaneously rights itself).
Data Analysis:
Compare the incidence, latency, and duration of the loss of righting reflex between the treatment groups.
Visualizations
Caption: Phenyltoloxamine's sedative mechanism of action.
Caption: Workflow for troubleshooting phenyltoloxamine-induced sedation.
References
Technical Support Center: Phenyltoloxamine Combination Therapy Research
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in phenyltoloxamine (B1222754) combination therapy research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of phenyltoloxamine and the rationale for its use in combination therapy?
A: Phenyltoloxamine is a first-generation H1 antihistamine that can cross the blood-brain barrier, leading to sedative effects.[1] Its primary mechanism involves blocking the action of histamine (B1213489) at H1 receptors.[1] The rationale for its use in combination therapies, particularly with analgesics like acetaminophen (B1664979) or opioids, is to potentially enhance the primary drug's therapeutic effects.[2] This enhancement may be attributed to its sedative properties and possible modulation of central pain pathways.[2][3] Phenyltoloxamine can also reduce the activity of the NF-kB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1]
Q2: The clinical efficacy data for phenyltoloxamine and acetaminophen combination appears conflicting. Why is that?
A: Clinical findings have indeed been conflicting.[2] One study on post-episiotomy pain found that the combination of 650 mg acetaminophen and 60 mg phenyltoloxamine provided significantly greater analgesia than acetaminophen alone.[3][4] Conversely, a study on postoperative oral surgery pain did not find a significant analgesic-sparing effect for the combination compared to acetaminophen alone.[2][3] This discrepancy may be due to differences in the pain models, patient populations, and specific endpoints measured in the studies.
Q3: What are the primary methods for quantifying synergy between phenyltoloxamine and another compound in vitro?
A: The determination of synergy is a quantitative process that demonstrates the combined effect is greater than what is predicted from the individual drugs.[5] The most common methods are based on the principles of Loewe Additivity and Bliss Independence.[6][7]
-
Loewe Additivity: This model is often visualized using an isobologram, which plots the doses of two drugs that produce the same effect. A combination is synergistic if the data point falls below the line of additivity.[6][8]
-
Chou-Talalay Method: This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8] This requires generating dose-effect curves for each drug individually and in combination.[5]
Q4: Are there established analytical methods for quantifying phenyltoloxamine and its combination partner in biological samples?
A: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the simultaneous quantification of multiple drug components in pharmaceutical dosage forms and biological fluids.[9][10] For complex biological samples like plasma, Liquid Chromatography with Mass Spectrometric (LC-MS) detection offers high sensitivity and selectivity for quantifying a parent drug and its metabolites simultaneously.[11] Specific methods would need to be developed and validated for the exact combination of drugs being studied.[10]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results in synergy assays. | 1. Inconsistent cell seeding density.[12] 2. Solvent (e.g., DMSO) concentration is too high, causing cytotoxicity.[12] 3. Assay timing is not optimized for the cell line's doubling time.[12] 4. Edge effects in the multi-well plate. | 1. Optimize and strictly control cell seeding density for linear viability. Use automated cell counters for accuracy.[12] 2. Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold for your specific cell line (typically <0.5%).[12] 3. Perform a time-course experiment to determine the optimal incubation period after treatment.[12] 4. Randomize the treatment layout on the plate and avoid using the outer wells, or fill them with sterile media/PBS.[12] |
| Failure to observe synergy in vitro when it is expected. | 1. The tested dose range or ratio of the drugs is not optimal.[5] 2. The chosen cell line lacks the relevant target or pathway for the drug interaction. 3. The mathematical model for synergy is being misapplied.[8][13] | 1. First, determine the IC50 for each drug individually. Test combinations at both fixed ratios (based on IC50s) and non-fixed ratios to explore the synergy landscape.[5][6] 2. Select cell lines based on the known mechanisms of action of both drugs. Confirm the presence of relevant receptors or pathway components. 3. Use appropriate software (e.g., CompuSyn) for calculating synergy scores. Ensure you have sufficient data points (at least 3-5 dose levels) to generate reliable dose-effect curves.[13][14] |
| High variability in animal pain model results. | 1. The sedative effects of phenyltoloxamine are interfering with the pain-related behavioral readout.[1] 2. Improper randomization and blinding of treatment groups.[3] 3. Insufficient number of subjects to achieve statistical power. | 1. Include a control group treated with phenyltoloxamine alone to isolate its sedative effects from its analgesic potentiation effects.[3] Consider using pain assessment methods less dependent on motor activity. 2. Employ a randomized, double-blind study design to prevent bias.[3] 3. Perform a power analysis before starting the experiment to determine the appropriate sample size. |
| Difficulty dissolving formazan (B1609692) crystals in MTT assay. | 1. The formazan crystals are not fully solubilized before reading the absorbance.[15] | 1. Use an appropriate solubilization solution such as acidified isopropanol, DMSO, or SDS.[15] Ensure complete mixing and incubation to fully dissolve the crystals before measurement.[15] |
Section 3: Quantitative Data Summary
Table 1: Phenyltoloxamine and Acetaminophen Combination Therapy Clinical Trials
| Study | Pain Model | Treatment Arms | Key Qualitative Finding |
| Sunshine A, et al. (1989)[2][4] | Post-episiotomy Pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Placebo | The combination therapy was significantly superior to acetaminophen alone for all analgesic measures.[2][4] |
| Schachtel BP, et al. (1984)[2][3] | Postoperative Oral Surgery Pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Phenyltoloxamine (60 mg) 4. Placebo | The combination was not significantly different from acetaminophen alone. Phenyltoloxamine did not show a significant analgesic effect in this setting.[2][3] |
Section 4: Experimental Protocols
Protocol 4.1: In Vitro Synergy Assessment using a Cell Viability Assay (MTT)
This protocol outlines a method to determine the synergistic effect of Phenyltoloxamine (Drug A) and a partner compound (Drug B) on a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Drug A and Drug B in a suitable solvent (e.g., DMSO).
-
Single-Agent IC50 Determination: In separate plates, perform serial dilutions of each drug to treat cells over a wide concentration range (e.g., 8-10 concentrations).
-
Combination Treatment: Prepare combinations of Drug A and Drug B at a constant, fixed ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s). Perform serial dilutions of this combination stock.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include wells for "untreated control" and "solvent control".
-
Incubate for a defined period (e.g., 48-72 hours).[6]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[15]
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each treatment relative to the solvent control.
-
Use software like CompuSyn or R packages to enter the dose-response data for the single agents and the combination.[14]
-
The software will calculate the Combination Index (CI). A CI value < 1 indicates synergy.[6]
-
Protocol 4.2: Generalized Protocol for an In Vivo Analgesic Clinical Trial
This protocol is a generalized methodology based on the principles of the cited analgesic studies.[3]
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled, parallel-group design.[3]
-
-
Patient Population:
-
Recruit a homogenous group of patients experiencing a specific type of moderate to severe pain (e.g., postoperative).[3]
-
Define strict inclusion and exclusion criteria.
-
-
Randomization and Blinding:
-
Randomly assign participants to treatment groups.
-
Ensure both participants and investigators are blinded to the treatment allocation.[3]
-
-
Interventions:
-
Outcome Measures:
-
Primary Endpoint: Assess pain intensity and relief at baseline and at regular intervals (e.g., hourly for 6 hours) post-dosing using standard subjective scales.[2] Calculate derived variables like Sum of Pain Intensity Differences (SPID) or Total Pain Relief (TOTPAR).[3]
-
Secondary Endpoints: Time to onset of analgesia, peak pain relief, duration of analgesia, and patient's global assessment of the medication.[3]
-
Safety Assessment: Monitor and record all adverse events.[3]
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the treatment groups for all primary and secondary endpoints.[2]
-
Section 5: Visualizations
Signaling Pathway
References
- 1. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Augmentation of acetaminophen analgesia by the antihistamine phenyltoloxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of acetaminophen, chlorpheniramine maleate, dextromethorphan hydrobromide, and phenylpropanolamine hydrochloride in combination using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.ceu.es [dspace.ceu.es]
- 11. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing variability in phenyltoloxamine citrate experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyltoloxamine (B1222754) citrate (B86180). Our aim is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is phenyltoloxamine citrate and what are its primary experimental applications?
This compound is the citrate salt of phenyltoloxamine, a first-generation antihistamine of the ethanolamine (B43304) class.[1] It functions as a competitive antagonist at the histamine (B1213489) H1 receptor, blocking the effects of histamine and thereby alleviating allergy symptoms.[1] In addition to its antihistaminic properties, it also exhibits sedative and analgesic effects.[1] Common experimental applications include:
-
In vitro receptor binding and functional assays: To determine its affinity and antagonist activity at the histamine H1 receptor.
-
Preclinical studies: To evaluate its sedative, analgesic, and antihistaminic effects in animal models.[2]
-
Pharmacokinetic (PK) and drug metabolism studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Analytical chemistry: As a reference standard in the development and validation of analytical methods for its quantification in pharmaceutical formulations.
Q2: What are the common sources of variability in experiments involving this compound?
Variability in experimental results with this compound can arise from several factors, broadly categorized as:
-
Analytical Method Variability: Issues related to sample preparation, chromatographic conditions (e.g., mobile phase pH, column temperature), and instrument performance.
-
Compound Stability: Degradation of this compound due to improper storage or handling, or exposure to stress conditions like heat, light, or extreme pH.
-
Cell-Based Assay Variability: General challenges in cell culture such as passage number, cell density, and reagent consistency, as well as specific interactions of this compound with the assay components.[3][4]
-
Formulation and Excipient Effects: Interactions between this compound and other active pharmaceutical ingredients (APIs) or excipients in a formulation can affect its stability and analytical behavior.
Q3: How should this compound be properly stored and handled to minimize degradation?
To ensure the stability of this compound, it is recommended to:
-
Storage: Store in well-closed containers at room temperature, protected from light and moisture.[5] For long-term storage, some suppliers recommend refrigeration (-20°C to 4°C).[6]
-
Handling: When preparing solutions, use high-purity solvents and protect them from light. Prepare solutions fresh whenever possible. Avoid prolonged exposure to high temperatures and extreme pH conditions.
Troubleshooting Guides
HPLC Analysis
Variability in HPLC analysis is a common challenge. Below are specific issues you might encounter with this compound and how to troubleshoot them.
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peak with a trailing edge.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica Support | Phenyltoloxamine is a basic compound and can interact with acidic silanol (B1196071) groups on the HPLC column packing, leading to peak tailing. Use a base-deactivated column or an end-capped column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of phenyltoloxamine. Operating at a pH where the analyte is in a single ionic form can improve peak shape. A mobile phase pH between 3 and 7 is generally recommended for amine-containing compounds.[7] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Void | Accumulation of contaminants on the column frit or the formation of a void at the column inlet can cause peak tailing. Flush the column with a strong solvent or replace the column if necessary. |
Issue 2: Poor Resolution and Co-elution
-
Symptom: Overlapping peaks of phenyltoloxamine and other components (impurities, degradants, or other APIs).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier (e.g., acetonitrile, methanol) to aqueous buffer ratio. A gradient elution may be necessary to separate compounds with different polarities. |
| Inadequate Method Specificity | Your current method may not be stability-indicating. Re-evaluate and optimize chromatographic parameters such as the column chemistry (e.g., C18 vs. Phenyl), mobile phase pH, and temperature. |
| Presence of Known Impurities | A known impurity is "Phenyltoloxamine Related Compound A" (2-(2-benzylphenoxy)ethylmethylamine hydrochloride). Ensure your method can resolve this compound from the parent peak. |
| Formation of Degradation Products | Forced degradation studies can help identify potential degradation products. Phenyltoloxamine may undergo N-demethylation or O-dealkylation.[8] Use a mass spectrometer (LC-MS) to check for co-eluting species with different mass-to-charge ratios. |
Illustrative Data: Effect of Mobile Phase pH on Retention Time
The following table provides an example of how changing the mobile phase pH can affect the retention time of this compound and a hypothetical acidic impurity.
| Mobile Phase pH | This compound Retention Time (min) | Acidic Impurity Retention Time (min) | Resolution (Rs) |
| 3.0 | 5.2 | 3.8 | 2.1 |
| 5.0 | 4.5 | 4.2 | 0.8 |
| 7.0 | 3.8 | 4.9 | 1.9 |
Note: This data is illustrative and actual results may vary depending on the specific HPLC method and column used.
Cell-Based Assays
Variability in cell-based assays can mask the true biological effects of this compound. Here are some common issues and troubleshooting steps.
Issue: High Well-to-Well or Day-to-Day Variability
-
Symptom: Inconsistent results in functional assays (e.g., calcium flux, cell proliferation).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure consistent cell passage number, seeding density, and confluency. Regularly check for mycoplasma contamination. |
| Reagent Variability | Use freshly prepared reagents and media. Aliquot and store critical reagents to avoid repeated freeze-thaw cycles. |
| Phenyltoloxamine Solubility Issues | This compound has limited solubility in aqueous buffers. Ensure complete dissolution in your assay buffer. The use of a small amount of a co-solvent like DMSO may be necessary, but be mindful of its potential effects on the cells. |
| Interaction with Assay Components | Phenyltoloxamine, as a cationic amphiphilic drug, may interact with negatively charged components in the cell culture media or assay reagents. Consider using serum-free media for the duration of the drug treatment if compatible with your cell line. |
| Edge Effects in Multi-well Plates | Minimize evaporation from the outer wells of multi-well plates by filling them with sterile water or PBS and not using them for experimental data. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization will be required for specific formulations.
1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 220 nm |
| Injection Vol. | 10 µL |
2. Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in mobile phase A to a final concentration of 0.1 mg/mL.
-
Sample Solution: For a solid dosage form, grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one dose and dissolve it in mobile phase A. Sonicate to ensure complete dissolution, then dilute to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
To assess the stability-indicating nature of the method, subject the this compound solution (1 mg/mL) to the following stress conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1M HCl and heat at 80°C for 2 hours. Neutralize with 1M NaOH. |
| Base Hydrolysis | Add 1M NaOH and heat at 80°C for 2 hours. Neutralize with 1M HCl. |
| Oxidative Degradation | Add 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid drug substance at 105°C for 24 hours. |
| Photolytic Degradation | Expose the solution to UV light (254 nm) for 24 hours. |
Analyze the stressed samples using the HPLC method and check for the resolution between the parent peak and any degradation peaks.
Visualizations
Histamine H1 Receptor Signaling Pathway
Phenyltoloxamine acts as a competitive antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.
Caption: Phenyltoloxamine blocks histamine-induced H1 receptor signaling.
HPLC Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues in HPLC analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
Logical Relationship in Experimental Design for Cell-Based Assays
This diagram illustrates the key considerations and their relationships when designing a cell-based assay to minimize variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Overcoming Limitations of Phenyltoloxamine in Preclinical Models
Welcome to the technical support center for researchers utilizing phenyltoloxamine (B1222754) in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of phenyltoloxamine that can confound my experimental results?
A1: Phenyltoloxamine is a first-generation antihistamine and its effects are not limited to the histamine (B1213489) H1 receptor. Its lack of receptor selectivity can lead to a poor tolerability profile.[1] Key off-target effects include:
-
Anticholinergic (Muscarinic Receptor Antagonism): This can cause side effects such as dry mouth, blurred vision, urinary retention, and constipation.[1][2] In preclinical models, this may manifest as reduced secretions or altered gastrointestinal motility, which could interfere with the study of certain physiological processes.
-
Alpha-Adrenergic Receptor Antagonism: This can lead to vasodilation and a drop in blood pressure (hypotension).[1]
-
Serotonin (B10506) (5-HT) Receptor Antagonism: Phenyltoloxamine's interaction with serotonin receptors may also contribute to its overall pharmacological profile.[1]
Q2: How can I control for the sedative effects of phenyltoloxamine in my behavioral studies?
A2: Sedation is a common side effect of first-generation antihistamines and can mask or alter the intended therapeutic outcomes of your study.[2][3] To address this, consider the following:
-
Dose-Response Curve: Establish a full dose-response curve to identify a therapeutic window where the desired effect is observed with minimal sedation.
-
Control Groups: Include a control group treated with a non-sedating second-generation antihistamine to differentiate between H1-receptor-mediated effects and sedation.[1]
-
Time Course Analysis: Conduct experiments at different time points after drug administration to see if the sedative effects diminish while the therapeutic effect persists.
-
Appropriate Behavioral Assays: Utilize a battery of behavioral tests to specifically measure sedation, such as the open-field test for locomotor activity or the rotarod test for motor coordination.[4]
Q3: What is the reported half-life of phenyltoloxamine in preclinical models and how might this impact my study design?
A3: Phenyltoloxamine is known to have a relatively short half-life.[2] While specific pharmacokinetic data in various preclinical species is not extensively documented in recent literature, its short duration of action may necessitate more frequent dosing to maintain therapeutic concentrations throughout the experimental period. It is recommended to perform a pilot pharmacokinetic study in your chosen animal model to determine the optimal dosing regimen.
Q4: Are there any known active metabolites of phenyltoloxamine that I should be aware of?
A4: The metabolism of phenyltoloxamine is not extensively detailed in readily available literature. As with many first-generation antihistamines, it is primarily metabolized in the liver.[5] It is possible that some metabolites may retain pharmacological activity. If your study yields unexpected or prolonged effects, consider the potential contribution of active metabolites and, if feasible, perform metabolic profiling.
Troubleshooting Guides
Issue 1: Unexpected Sedation Affecting Experimental Readouts
Problem: Animals treated with phenyltoloxamine show significant sedation, making it difficult to assess the compound's efficacy in models of allergy or pain.
Troubleshooting Steps:
-
Optimize Dosing:
-
Action: Conduct a dose-finding study to identify the minimal effective dose that does not produce overt sedation.
-
Rationale: The sedative effects of phenyltoloxamine are dose-dependent. Lowering the dose may mitigate sedation while retaining the desired therapeutic effect.
-
-
Characterize Sedative Profile:
-
Action: Use specific behavioral assays to quantify the level of sedation at your chosen doses.
-
Rationale: This allows you to objectively measure the sedative properties of phenyltoloxamine under your experimental conditions and determine if they are likely to interfere with your primary outcome measures.
-
-
Implement Control Measures:
-
Action: Include a positive control for sedation (e.g., diazepam) and a negative control with a non-sedating antihistamine (e.g., loratadine).
-
Rationale: This will help you to distinguish the specific antihistaminic effects from the non-specific sedative effects.
-
| Behavioral Assay for Sedation | Typical Readout | Interpretation |
| Open-Field Test | Decreased total distance traveled, rearing frequency | Indicates general hypoactivity and sedation. |
| Rotarod Test | Decreased latency to fall | Suggests impaired motor coordination and balance due to sedation.[4] |
| Elevated Plus Maze | Altered time spent in open/closed arms | Can indicate anxiolytic or anxiogenic effects, which may be influenced by sedation. |
Issue 2: Confounding Anticholinergic Effects
Problem: Observed effects in your model (e.g., reduced inflammation-induced secretions) could be due to the intended antihistaminic action or the unintended anticholinergic properties of phenyltoloxamine.
Troubleshooting Steps:
-
Pharmacological Controls:
-
Action: Include a control group treated with a specific muscarinic receptor antagonist (e.g., atropine) at a dose that produces similar anticholinergic effects to your phenyltoloxamine dose.
-
Rationale: This will help you to dissect the contribution of anticholinergic activity to your observed phenotype.
-
-
Direct Measurement of Anticholinergic Activity:
-
Action: If feasible for your model, directly measure a relevant anticholinergic effect, such as inhibition of pilocarpine-induced salivation.
-
Rationale: This provides a quantitative measure of the anticholinergic burden of your phenyltoloxamine dose.
-
-
Consider an Alternative Compound:
-
Action: If anticholinergic effects are a major concern, consider using a second-generation antihistamine with low to no anticholinergic activity as a comparative compound.
-
Experimental Protocols
Protocol 1: Assessment of Sedation via Spontaneous Locomotor Activity
-
Objective: To quantify the sedative effects of phenyltoloxamine by measuring changes in spontaneous movement in an open-field arena.
-
Materials:
-
Open-field arena (e.g., 40x40x30 cm) with automated tracking software.
-
Phenyltoloxamine solution.
-
Vehicle control (e.g., saline).
-
Test animals (e.g., male C57BL/6 mice, 8-10 weeks old).
-
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Administer phenyltoloxamine or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record locomotor activity (total distance traveled, rearing frequency, etc.) for a set duration (e.g., 15-30 minutes).
-
Analyze the data by comparing the activity of the phenyltoloxamine-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the in vivo antihistaminic activity of phenyltoloxamine by measuring its ability to inhibit histamine-induced bronchoconstriction.
-
Materials:
-
Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., urethane).
-
Tracheal cannula and small animal ventilator.
-
Pressure transducer system.
-
Histamine dihydrochloride (B599025) solution.
-
Phenyltoloxamine solution.
-
-
Procedure:
-
Anesthetize the guinea pig and perform a tracheotomy.
-
Insert a tracheal cannula and connect the animal to a ventilator.
-
Record respiratory pressure changes using a pressure transducer.
-
Administer phenyltoloxamine or vehicle (e.g., via intravenous injection).
-
After a set time for drug distribution (e.g., 15 minutes), challenge the animal with an intravenous bolus of histamine to induce a submaximal bronchoconstrictor response.
-
Measure the peak increase in respiratory pressure.
-
Calculate the protective effect of phenyltoloxamine by comparing the response in treated animals to that in control animals.
-
Visualizations
References
Technical Support Center: Optimizing Phenyltoloxamine Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phenyltoloxamine (B1222754) from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of phenyltoloxamine.
FAQ 1: I am seeing low recovery of phenyltoloxamine from my plasma samples using protein precipitation. What are the possible causes and solutions?
Low recovery in protein precipitation (PPT) can stem from several factors. Phenyltoloxamine may be lost due to co-precipitation with proteins or incomplete extraction from the protein pellet.
Troubleshooting Steps:
-
Optimize the Precipitating Solvent: Acetonitrile (B52724) is a common choice for precipitating plasma proteins.[1] Ensure you are using a sufficient volume, typically a 3:1 or 4:1 ratio of solvent to plasma, to ensure complete protein crashing.[2][3] Using cold acetonitrile can enhance precipitation efficiency.[2]
-
Vortex Thoroughly: Inadequate mixing can lead to incomplete protein precipitation and trapping of the analyte. Ensure vigorous vortexing for at least one minute to create a homogenous mixture.[2]
-
Allow Sufficient Precipitation Time: After adding the solvent, allow the sample to stand for a few minutes (e.g., 2 minutes) before centrifugation to ensure complete precipitation.[1] Storing the samples at a low temperature (e.g., -20°C or 4°C) for a short period (e.g., 10-30 minutes) can also improve protein removal.[2]
-
Optimize Centrifugation: Ensure that centrifugation is performed at a sufficient speed and duration (e.g., 14,000 x g for 10 minutes) to form a compact pellet.[2] This prevents the aspiration of precipitated proteins along with the supernatant.
-
Check for Analyte Adsorption: Phenyltoloxamine, as a basic compound, might adsorb to the surface of plasticware. Using low-binding microcentrifuge tubes can mitigate this issue.
-
"Solvent-First" Approach: To prevent sample breakthrough before complete precipitation in 96-well plates, consider a "solvent-first" method where the precipitating solvent is added to the wells before the plasma sample.[1]
FAQ 2: My phenyltoloxamine recovery is inconsistent when using Liquid-Liquid Extraction (LLE). How can I improve the reproducibility?
Inconsistent LLE recovery is often related to variations in pH, extraction solvent polarity, and phase separation.
Troubleshooting Steps:
-
Precise pH Control: Phenyltoloxamine is a basic drug. To ensure it is in its neutral, extractable form, the pH of the aqueous sample should be adjusted to at least 2 pH units above its pKa. Small variations in pH can significantly impact extraction efficiency. Use a calibrated pH meter and appropriate buffers to maintain a consistent pH across all samples.
-
Select an Appropriate Extraction Solvent: The choice of organic solvent is critical. A solvent that is immiscible with water and has a good affinity for phenyltoloxamine should be used. Ethyl acetate (B1210297) is a commonly used solvent for extracting basic drugs.[4] Experiment with different solvents or solvent mixtures to find the optimal one for your application.
-
Ensure Thorough Mixing: Gentle but thorough mixing is required to maximize the surface area for extraction without forming an emulsion. Inverting the tubes for a set period is more reproducible than vigorous shaking.
-
Optimize Phase Separation: Incomplete phase separation can lead to the carryover of the aqueous phase or loss of the organic phase. Ensure complete separation by allowing sufficient time for the layers to settle or by using centrifugation to break up any emulsions.
-
Use a Salting-Out Agent: Adding a salt like sodium chloride or ammonium (B1175870) sulfate (B86663) to the aqueous phase can increase the polarity of the aqueous layer and drive the analyte into the organic phase, improving recovery.[5]
FAQ 3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of phenyltoloxamine. What can I do to mitigate this?
Matrix effects are a common challenge in LC-MS/MS analysis and arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[6][7]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering matrix components during sample preparation.
-
Switch to a More Selective Extraction Technique: If you are using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are generally more effective at removing phospholipids (B1166683) and other interfering substances.[5][8][9]
-
Optimize SPE: For a basic compound like phenyltoloxamine, a mixed-mode cation exchange SPE sorbent can provide excellent selectivity.[10][11] This allows for the retention of the basic analyte while washing away neutral and acidic interferences.
-
-
Optimize Chromatographic Separation: Modifying your LC method can help to chromatographically separate phenyltoloxamine from the co-eluting matrix components.[6]
-
Adjust the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Try a Different Column Chemistry: A column with a different stationary phase (e.g., biphenyl (B1667301) instead of C18) may provide a different selectivity and better separation from matrix components.[12]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[6] Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.[13]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components, thereby minimizing matrix effects.[14] However, ensure that the final concentration of phenyltoloxamine remains above the lower limit of quantification (LLOQ).
FAQ 4: My SPE recovery for phenyltoloxamine is low. What parameters should I optimize?
Low recovery in SPE can be attributed to issues with any of the four main steps: conditioning, loading, washing, or elution.[9] Phenyltoloxamine is a basic compound, so a cation-exchange or mixed-mode sorbent is often a good choice.[10]
Troubleshooting Steps:
-
Sorbent Selection: Ensure the chosen sorbent is appropriate for a basic compound like phenyltoloxamine. A mixed-mode sorbent combining reversed-phase and strong cation exchange is often effective.[10][11]
-
Conditioning and Equilibration: Incomplete wetting of the sorbent can lead to poor retention. Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) followed by equilibration with a buffer that matches the pH of the sample load solution.
-
Sample Loading pH: The pH of the sample should be adjusted to ensure phenyltoloxamine is in its ionized (protonated) state to bind effectively to a cation-exchange sorbent. A pH of around 6.0 is often suitable.[11]
-
Wash Step Optimization: The wash step is critical for removing interferences without eluting the analyte. Use a weak organic solvent or a buffer to wash away non-specifically bound compounds. For a cation-exchange sorbent, a wash with an acidic solution (e.g., 1M acetic acid) followed by methanol (B129727) can be effective.[11]
-
Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the interaction between phenyltoloxamine and the sorbent. For a cation-exchange sorbent, an elution solvent containing a base, such as ammonium hydroxide (B78521) in methanol (e.g., 5%), is typically used to neutralize the charge on the analyte and release it from the sorbent.[11][15]
-
Elution Volume and Flow Rate: Ensure the elution volume is sufficient to completely elute the analyte. A slower flow rate during elution can improve recovery by allowing more time for the solvent to interact with the sorbent.[16]
Quantitative Data Summary
The following tables summarize typical performance data for phenyltoloxamine extraction and analysis from biological samples.
Table 1: Comparison of Extraction Methods for Phenyltoloxamine
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >85%[2] | 60-98%[17] | >80%[10] |
| Matrix Effect | Can be significant[14] | Moderate | Low to Moderate[18] |
| Throughput | High[1] | Low to Medium | Medium to High |
| Cost per Sample | Low | Low to Medium | High |
| Method Development Time | Short | Medium | Long[9] |
Table 2: Typical LC-MS/MS Parameters for Phenyltoloxamine Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [2] |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid | [2][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] |
| Linear Range | 0.1 - 200 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Phenyltoloxamine from Plasma [2]
-
Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Phenyltoloxamine from Urine (Adapted from a similar basic compound protocol) [11]
This protocol is designed for a mixed-mode strong cation exchange (MCX) SPE cartridge.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at approximately 4000 x g for 10 minutes.
-
Dilute 1 mL of the urine supernatant with 1 mL of an equilibration buffer (e.g., 50 mM Ammonium Acetate, pH 6.0) to ensure the analyte is protonated.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of the equilibration buffer through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash with 2 mL of 1M acetic acid to remove acidic and neutral interferences.
-
Wash with 2 mL of methanol to remove hydrophobic interferences.
-
-
Elution:
-
Elute the phenyltoloxamine with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. norlab.com [norlab.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 16. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Stability Testing of Phenyltoloxamine Citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of phenyltoloxamine (B1222754) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for phenyltoloxamine citrate?
A forced degradation or stress testing study is critical for several reasons.[1] It helps in identifying potential degradation products, which is essential for understanding the intrinsic stability of this compound and its degradation pathways.[1][2] This information is fundamental for the development and validation of a stability-indicating analytical method, a key regulatory requirement.[1] Furthermore, these studies aid in the development of a stable formulation and assist in determining appropriate storage conditions and shelf-life.[1]
Q2: Which regulatory guidelines are important for conducting forced degradation studies of this compound?
The most relevant ICH guidelines to follow are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[1]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.[1]
Q3: What are the recommended stress conditions for the forced degradation of this compound?
In line with ICH guidelines, this compound should be subjected to a variety of stress conditions, including:[1]
-
Acid Hydrolysis: Treatment with an acid like HCl at elevated temperatures.
-
Base Hydrolysis: Treatment with a base such as NaOH at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, for instance, H₂O₂.
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to both UV and visible light.[1]
Q4: What is the desired extent of degradation in a forced degradation study?
The aim is to achieve a level of degradation that is significant but not excessive, typically in the range of 5-20%.[1] Degradation exceeding 20% can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug and can unnecessarily complicate the analysis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed. | Stress conditions are too mild (e.g., low concentration of stressor, low temperature, or short duration). | Incrementally increase the severity of the stress conditions. For hydrolysis, consider increasing the acid/base concentration or the temperature. For thermal stress, raise the temperature. For oxidation, increase the H₂O₂ concentration or the exposure time.[1] |
| Excessive degradation (>20%). | Stress conditions are too harsh. | Reduce the severity of the stress conditions. This can be achieved by decreasing the concentration of the stressor, lowering the temperature, or shortening the exposure time.[1] |
| Poor peak shape for phenyltoloxamine or its degradants in HPLC. | The mobile phase pH is not suitable for an amine-containing compound like phenyltoloxamine. | Phenyltoloxamine, being an amine, requires a specific pH range for optimal peak shape. It is advisable to use a mobile phase with a pH between 3 and 7. The use of a buffer is highly recommended.[1] |
| Poor separation of degradation products. | The analytical method is not stability-indicating. | Optimize the HPLC method. This may involve changing the analytical column, adjusting the mobile phase composition (e.g., organic modifier, pH, buffer strength), or employing a gradient elution.[1] |
| Mass imbalance (the sum of the assay and impurities is not close to 100%). | Some degradation products are not being detected or are co-eluting. | Ensure the detection wavelength is suitable for both the parent drug and all degradation products. A photodiode array (PDA) detector can be beneficial. To check for co-elution, the use of a mass spectrometer (LC-MS) is recommended.[1] |
| Precipitation of the sample after adding the stressor. | Phenyltoloxamine has poor solubility in the stress medium. | Consider using a co-solvent that is inert under the stress conditions. Also, ensure that the concentration of phenyltoloxamine is appropriate for the chosen solvent system.[1] |
Data Presentation
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Rt) |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 | 4.8 min |
| 0.1 M NaOH (60°C, 8h) | 18.2 | 3 | 5.2 min, 6.1 min |
| 3% H₂O₂ (RT, 24h) | 8.9 | 1 | 7.3 min |
| Thermal (80°C, 48h) | 5.1 | 1 | 4.8 min |
| Photolytic (ICH Q1B) | 3.5 | 1 | 8.1 min |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C8, 5 µm particle size, 4.6 x 250 mm (or equivalent)[3] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 35 °C[3] |
| Detector | UV at 220 nm[3] |
| Run Time | Approximately 15 minutes (may vary depending on the sample matrix) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. After cooling, dissolve the powder to achieve a final concentration of 0.1 mg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Dissolve the exposed sample to a final concentration of 0.1 mg/mL in the mobile phase.
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a filtered and degassed mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a solution having a known concentration of about 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solutions from the forced degradation studies as described in Protocol 1.
-
Chromatographic System: Use an HPLC system with the parameters outlined in Table 2.
-
Procedure: Inject equal volumes (e.g., 20 µL) of the standard solution and the sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
-
Calculation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Mandatory Visualization
References
Validation & Comparative
Phenyltoloxamine's Analgesic-Sparing Effect: A Comparative Analysis
The pursuit of enhanced pain management with a reduced reliance on high-dose analgesics has led to the exploration of adjuvant compounds. Phenyltoloxamine (B1222754), a first-generation antihistamine, has been investigated for its potential to augment the analgesic effects of other medications, a phenomenon known as an analgesic-sparing effect. This guide provides a comparative overview of phenyltoloxamine's efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Phenyltoloxamine in Combination with Non-Opioid Analgesics
Clinical research has examined the effectiveness of phenyltoloxamine when combined with non-opioid analgesics like acetaminophen (B1664979). However, the results have been inconsistent, underscoring the necessity for additional research to clarify its precise role in pain management.[1]
One study involving patients with post-episiotomy pain found that the combination of acetaminophen (650 mg) and phenyltoloxamine (60 mg) was significantly superior to acetaminophen alone across all analgesic measures.[1][2] This suggests that phenyltoloxamine significantly enhances the analgesic activity of acetaminophen in this pain model.[1] Conversely, a study on postoperative oral surgery pain did not demonstrate a significant analgesic-sparing effect for phenyltoloxamine when combined with acetaminophen.[1] In this latter study, the combination was not found to be significantly different from acetaminophen alone, and phenyltoloxamine by itself did not show a notable analgesic effect.[1][3]
Table 1: Clinical Trial Data for Phenyltoloxamine with Acetaminophen
| Study | Pain Model | Interventions | Key Outcomes | Conclusion |
| Sunshine et al. (1984)[1][2] | Post-episiotomy pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg)2. Acetaminophen (650 mg)3. Placebo | The combination of acetaminophen and phenyltoloxamine was significantly superior to acetaminophen alone across all analgesic measures. | Phenyltoloxamine significantly augments the analgesic activity of acetaminophen in post-episiotomy pain.[1] |
| Forbes et al. (1984)[1][3] | Postoperative oral surgery pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg)2. Acetaminophen (650 mg)3. Phenyltoloxamine (60 mg)4. Placebo | Phenyltoloxamine alone did not show a significant analgesic effect. The combination was not significantly different from acetaminophen alone. | Phenyltoloxamine did not demonstrate a significant analgesic-sparing effect when combined with acetaminophen in this pain model.[1] |
Phenyltoloxamine in Combination with Opioid Analgesics
While first-generation antihistamines such as phenyltoloxamine are often cited for their potential to potentiate the effects of opioids like codeine and hydrocodone, there is a scarcity of specific clinical trial data to quantify this opioid-sparing effect in the public domain.[1] Phenyltoloxamine is available in combination with opioids such as hydrocodone.[1] The proposed mechanism for this potentiation is frequently attributed to the sedative properties of first-generation antihistamines, which may enhance the overall analgesic experience.[1]
Due to the limited availability of specific clinical trial data on the opioid-sparing effect of phenyltoloxamine, a direct quantitative comparison with alternative adjuvant analgesics is not currently feasible.[1]
Experimental Protocols
The following is a generalized methodology for a double-blind, placebo-controlled analgesic clinical trial, based on the principles of the cited studies, to evaluate the efficacy of a combination therapy.[1]
1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is utilized.
2. Patient Population: A homogeneous group of patients experiencing a specific type of moderate to severe pain (e.g., postoperative, dental) is recruited.
3. Randomization: Patients are randomly assigned to one of the following treatment groups:
- Group 1 (Combination): Receives the investigational combination (e.g., Opioid + Phenyltoloxamine).
- Group 2 (Active Control): Receives the standard analgesic alone (e.g., Opioid).
- Group 3 (Placebo Control): Receives a placebo.
4. Interventions: Each group receives a single dose of the assigned treatment.
5. Outcome Measures:
- Primary Endpoint: Total pain relief (TOTPAR) or Sum of Pain Intensity Differences (SPID) over a defined period (e.g., 4-6 hours).
- Secondary Endpoints:
- Time to onset of analgesia.
- Peak pain relief.
- Duration of analgesia.
- Patient's global assessment of the medication.
- Use of rescue medication.
- Safety Assessment: Adverse event monitoring.
6. Data Analysis: Statistical methods are employed to compare the outcome measures between the different treatment groups to determine the efficacy and safety of the combination therapy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of phenyltoloxamine's analgesic-sparing effect.
Caption: Generalized workflow for a double-blind, placebo-controlled analgesic trial.
References
A Comparative Analysis of Phenyltoloxamine and Diphenhydramine Efficacy for Researchers
This guide provides a detailed comparative analysis of the efficacy of two first-generation ethanolamine (B43304) antihistamines, phenyltoloxamine (B1222754) and diphenhydramine (B27). Both medications are recognized for their histamine (B1213489) H1 receptor antagonism, which underlies their therapeutic applications in allergic conditions and their characteristic sedative and anticholinergic side effects. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, an overview of relevant experimental protocols, and visualizations of key biological pathways and experimental workflows.
Executive Summary
Phenyltoloxamine and diphenhydramine are both effective H1 receptor antagonists. While direct, head-to-head quantitative comparisons in contemporary literature are limited, historical data and preclinical evidence suggest that phenyltoloxamine possesses potent antihistaminic activity, comparable to or potentially exceeding that of diphenhydramine.[1] Both drugs readily cross the blood-brain barrier, leading to significant sedative and anticholinergic effects.[2][3] Quantitative data for diphenhydramine's H1 receptor binding affinity is well-documented, whereas specific quantitative metrics for phenyltoloxamine are not as readily available in publicly accessible literature.[1][4] The selection between these two agents in a therapeutic or developmental context would likely be influenced by specific formulation needs and a nuanced understanding of their respective side-effect profiles, which warrants further direct comparative investigation.
Data Presentation: Comparative Efficacy and Pharmacological Properties
The following tables summarize the available quantitative and qualitative data for phenyltoloxamine and diphenhydramine to facilitate a comparative assessment of their efficacy and pharmacological profiles.
Table 1: H1 Receptor Binding Affinity
| Compound | Receptor | Ligand | System | Ki (nM) |
| Diphenhydramine | Histamine H1 | [3H]mepyramine | Human | 9.6 - 16[1] |
| Phenyltoloxamine | Histamine H1 | - | - | Not available |
Table 2: Antihistaminic and Anticholinergic Activity
| Compound | Antihistaminic Potency | Anticholinergic Potency |
| Diphenhydramine | Potent H1 receptor antagonist.[5] | Possesses significant anticholinergic properties.[5] |
| Phenyltoloxamine | Potent H1 receptor antagonist; historical data suggests potency is comparable to or greater than diphenhydramine.[1] | Exhibits anticholinergic effects, contributing to its side-effect profile.[5] |
Table 3: Sedative Effects
| Compound | Sedative Properties |
| Diphenhydramine | Well-documented sedative effects due to CNS penetration and H1 receptor antagonism.[6][7] |
| Phenyltoloxamine | Known to cause drowsiness and sedation, a characteristic of first-generation antihistamines.[3][5] |
Table 4: Clinical Efficacy in Allergic Conditions
| Compound | Indication | Clinical Trial Evidence |
| Diphenhydramine | Allergic rhinitis, urticaria, insomnia.[5] | Numerous clinical trials have established its efficacy for allergic symptoms and as a sleep aid. |
| Phenyltoloxamine | Allergic rhinitis, urticaria.[5] | A double-blind, placebo-controlled study showed that phenyltoloxamine citrate (B86180) at a 30 mg dose was significantly more effective than placebo in relieving symptoms of seasonal allergic rhinitis.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of phenyltoloxamine and diphenhydramine.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) that recombinantly express the human histamine H1 receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled H1 receptor antagonist, typically [3H]pyrilamine, is incubated with the prepared cell membranes.[4]
-
Competitive Binding: The incubation is carried out in the presence of varying concentrations of the unlabeled test compound (e.g., phenyltoloxamine or diphenhydramine).
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using liquid scintillation counting.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vitro Anticholinergic Activity Assay (Guinea Pig Trachealis Muscle)
Objective: To assess the functional anticholinergic potency of a test compound.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2).[1]
-
Contraction Induction: A stable contraction of the tracheal smooth muscle is induced by adding a cholinergic agonist, such as carbachol, to the organ bath.[1]
-
Antagonist Application: Increasing concentrations of the test antihistamine (e.g., phenyltoloxamine or diphenhydramine) are cumulatively added to the bath.
-
Measurement of Relaxation: The relaxation of the pre-contracted tracheal muscle is measured isometrically.
-
Data Analysis: The results are used to determine the antagonist's potency, often expressed as a pA2 value, which can be derived from a Schild plot analysis.
Assessment of Sedative Effects (Spontaneous Locomotor Activity in Mice)
Objective: To evaluate the sedative effect of a test compound by measuring changes in spontaneous locomotor activity.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: Phenyltoloxamine, diphenhydramine, or a vehicle control is administered to the mice, typically via intraperitoneal injection.
-
Locomotor Activity Measurement: Following a set pre-treatment time (e.g., 30 minutes), individual mice are placed in an open-field apparatus equipped with infrared beams to automatically record their horizontal and vertical movements.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
Data Analysis: The total distance traveled, number of movements, and rearing frequency are compared between the drug-treated and vehicle-treated groups. A significant decrease in these parameters indicates a sedative effect.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway and the Site of Action for Phenyltoloxamine and Diphenhydramine.
Caption: Experimental Workflow for the Histamine H1 Receptor Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Articles [globalrx.com]
- 6. researchgate.net [researchgate.net]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. RICH-VICKS' OTC PHENYLTOLOXAMINE IS EFFECTIVE AT 30 MG [insights.citeline.com]
phenyltoloxamine vs other first-generation antihistamines in vitro
For Immediate Release
This guide offers a comparative in vitro analysis of phenyltoloxamine (B1222754), a first-generation ethanolamine (B43304) antihistamine, alongside other compounds in its class. Due to a notable scarcity of publicly available quantitative data for phenyltoloxamine, this document leverages comparative data from other well-characterized first-generation antihistamines to provide a contextual framework for its anticipated pharmacodynamic profile. Detailed experimental protocols for key in vitro assays are provided to support further research and evaluation.
Phenyltoloxamine acts as a competitive antagonist at the histamine (B1213489) H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[1][2] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can result in sedative and anticholinergic side effects.[1][2]
Quantitative Comparison of First-Generation Antihistamines
While specific in vitro data for phenyltoloxamine is limited, the following tables summarize the binding affinities (Ki) for other first-generation antihistamines at the histamine H1 receptor and their anticholinergic activity. A lower Ki value indicates a higher binding affinity.
Table 1: H1 Receptor Binding Affinity of Select First-Generation Antihistamines
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |
| Doxepin | Tricyclic | 0.06 |
| Mepyramine | Ethylenediamine | 0.28 |
| Diphenhydramine | Ethanolamine | 1.1 - 16 |
| Clemastine | Ethanolamine | 1.3 |
| Promethazine | Phenothiazine | 2.2 |
| Triprolidine | Alkylamine | 2.6 |
| Chlorpheniramine | Alkylamine | 3.2 |
| Cyproheptadine | Piperidine | 3.8 |
| Hydroxyzine | Piperazine | 21 |
| Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.[3][4] |
Table 2: Anticholinergic Activity of Select First-Generation Antihistamines
| Antihistamine | Anticholinergic Potency (pA2) |
| Cyproheptadine | 8.2 |
| Promethazine | >7.5 |
| Desloratadine | 7.0 |
| Diphenhydramine | 6.9 |
| Loratadine | 6.6 |
| Chlorpheniramine | 6.1 |
| Hydroxyzine | 5.8 |
| Pyrilamine | 4.8 |
| Note: pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle. A higher pA2 value indicates greater anticholinergic activity.[5][6] |
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] Upon histamine binding, the receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7][8] First-generation antihistamines, like phenyltoloxamine, act as inverse agonists, blocking this cascade.[8]
Caption: Histamine H1 Receptor Signaling Pathway and Phenyltoloxamine Inhibition.
Experimental Protocols
A thorough understanding of the methodologies used to generate comparative data is essential for interpreting the results and designing future experiments.
Radioligand Binding Assay for Histamine H1 Receptor
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[3][8]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[4][9] The protein concentration of the membrane preparation is determined.[9]
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes and a radioligand (e.g., [³H]mepyramine).[7][8]
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled H1 antagonist (e.g., mianserin) to determine background binding.[7][9]
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (e.g., phenyltoloxamine).[8]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[9]
-
Filtration and Washing: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.[8]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Caption: Competitive Radioligand Binding Assay Workflow.
Calcium Flux Functional Assay
This assay provides a functional measure of a compound's antagonist activity (IC50) by quantifying its ability to inhibit histamine-induced increases in intracellular calcium.[8]
Methodology:
-
Cell Plating: H1 receptor-expressing cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.[7]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]
-
Compound Pre-incubation: The test compound (antagonist) at various concentrations is added to the wells and incubated.[7]
-
Signal Detection: The plate is placed in a fluorescence plate reader to establish a baseline fluorescence reading.[7]
-
Agonist Stimulation: A fixed concentration of histamine is injected into each well, and the fluorescence signal is immediately recorded over time.[7]
-
Data Analysis: The peak fluorescence response is determined for each well. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the histamine-induced calcium response, is calculated.[8]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. SMPDB [smpdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Phenyltoloxamine Combination Therapies in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for various phenyltoloxamine (B1222754) combination products. Phenyltoloxamine, a first-generation antihistamine, is often combined with analgesics to enhance their efficacy. This document summarizes the available quantitative and qualitative data from clinical studies, details the experimental methodologies employed, and visualizes key biological pathways and workflows to inform further research and development in pain management.
Phenyltoloxamine with Acetaminophen (B1664979)
The combination of phenyltoloxamine with acetaminophen has been investigated in clinical trials for its potential to provide superior pain relief compared to acetaminophen alone. The rationale for this combination is the potential synergistic effect of acetaminophen's central analgesic action and phenyltoloxamine's sedative and potential adjuvant analgesic properties. However, the clinical evidence presents a conflicting picture depending on the pain model studied.
Clinical Trial Data: Phenyltoloxamine and Acetaminophen Combinations
| Study | Pain Model | Treatment Arms | Key Findings |
| Sunshine A, et al. (1989) | Post-episiotomy Pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Placebo | The combination of acetaminophen and phenyltoloxamine was found to be significantly superior to acetaminophen alone across all analgesic measures. Phenyltoloxamine demonstrated a significant augmentation of the analgesic activity of acetaminophen.[1] |
| Forbes JA, et al. (1984) | Postoperative Oral Surgery Pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Phenyltoloxamine (60 mg) 4. Placebo | The combination therapy was observed to be less effective than acetaminophen alone, although this difference was not statistically significant. Phenyltoloxamine by itself did not show a significant analgesic effect.[2] |
Phenyltoloxamine with Opioids
Phenyltoloxamine has also been formulated in combination with opioid analgesics like hydrocodone and codeine. The proposed benefit of these combinations is the potential for phenyltoloxamine to potentiate the analgesic and antitussive effects of the opioid component, possibly allowing for lower opioid doses and mitigating some side effects.
Despite the availability of such combination products, there is a notable scarcity of robust, publicly available clinical trial data that specifically evaluates the efficacy of these combinations. Much of the available literature focuses on the safety profile of the opioid component rather than providing a comparative analysis of the combination's analgesic or antitussive efficacy.
Experimental Protocols
The following section details a generalized experimental protocol for a single-dose analgesic clinical trial, based on the methodologies described in the cited studies.
Generalized Experimental Workflow for Analgesic Clinical Trials
A randomized, double-blind, placebo-controlled, parallel-group design is a standard approach for evaluating the efficacy of analgesic combinations.
1. Participant Selection:
-
Inclusion Criteria: Patients experiencing a specific type of moderate to severe pain (e.g., postoperative pain, post-episiotomy pain).
-
Exclusion Criteria: History of allergy to study medications, significant renal or hepatic impairment, concurrent use of other analgesics.
2. Randomization and Blinding:
-
Participants are randomly assigned to one of the treatment groups.
-
Both participants and investigators are blinded to the treatment allocation to prevent bias.
3. Interventions:
-
Test Group: Receives the combination of phenyltoloxamine and the analgesic (e.g., acetaminophen).
-
Active Control Group: Receives the analgesic alone.
-
Placebo Group: Receives an inert substance.
4. Data Collection and Outcome Measures:
-
Pain intensity and pain relief are assessed at baseline and at regular intervals (e.g., hourly) for a predetermined period (e.g., 6 hours) following drug administration.
-
Standard pain scales such as the Visual Analog Scale (VAS) or a categorical scale are used.
-
Primary efficacy endpoints often include:
-
Sum of Pain Intensity Difference (SPID): The time-weighted sum of the differences in pain intensity from baseline.
-
Total Pain Relief (TOPAR): The time-weighted sum of pain relief scores.
-
-
Adverse events are monitored and recorded throughout the study.
5. Statistical Analysis:
-
Appropriate statistical methods are used to compare the efficacy and safety of the different treatment arms.
Mechanism of Action: Histamine (B1213489) H1 Receptor Signaling Pathway
Phenyltoloxamine exerts its effects primarily by acting as an antagonist at the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses.
References
The Great Divide: A Head-to-Head Comparison of Phenyltoloxamine and Second-Generation Antihistamines
For drug development professionals, understanding the distinct pharmacological profiles of first and second-generation antihistamines is critical. This guide provides an objective, data-driven comparison between phenyltoloxamine (B1222754), a classic first-generation agent, and the widely used second-generation compounds, highlighting the key differences in efficacy, safety, and mechanism of action that drove the evolution of allergy therapeutics.
Phenyltoloxamine, an ethanolamine-class antihistamine, has a long history of use in treating allergic conditions.[1] Like its first-generation counterparts, it is a potent antagonist of the histamine (B1213489) H1 receptor.[1] However, its utility is often limited by a lack of receptor selectivity and its ability to cross the blood-brain barrier (BBB), leading to significant sedative and anticholinergic side effects.[1][2] This contrasts sharply with second-generation antihistamines, which were specifically designed for greater peripheral H1 receptor selectivity and reduced central nervous system (CNS) penetration, offering a more favorable safety profile.[3][4]
Mechanism of Action: Beyond the H1 Receptor
The primary mechanism for both classes is competitive antagonism at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[1] Histamine binding to the H1 receptor activates a Gq/11 protein, initiating a signaling cascade that leads to the hallmark symptoms of an allergic reaction. By blocking this initial step, antihistamines prevent the downstream effects.[1]
The crucial difference lies in their selectivity and distribution. Phenyltoloxamine readily crosses the blood-brain barrier and, in addition to H1 receptors, acts as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][5][6] This lack of selectivity is responsible for its sedative and anticholinergic side effects, such as dry mouth and blurred vision.[7] Second-generation antihistamines, like cetirizine (B192768), loratadine (B1675096), and fexofenadine (B15129), are substrates for the P-glycoprotein (Pgp) efflux pump at the BBB or are inherently less lipophilic, which significantly limits their entry into the CNS.[8][9][10] This results in a targeted peripheral action with minimal central side effects.[3]
Comparative Pharmacokinetics
The pharmacokinetic profiles further distinguish these two classes. While specific quantitative data for phenyltoloxamine is scarce in modern literature, data for other first-generation agents and second-generation agents show clear differences in metabolism and CNS penetration.[11][12] Second-generation antihistamines are generally characterized by rapid absorption and a longer half-life, allowing for once-daily dosing.[4]
| Parameter | Phenyltoloxamine (First-Gen Representative) | Second-Generation Antihistamines (e.g., Cetirizine, Fexofenadine, Loratadine) |
| CNS Penetration | High; readily crosses the blood-brain barrier.[1][5] | Low; limited by P-glycoprotein efflux and/or lower lipophilicity.[3][8][10] |
| Receptor Selectivity | Non-selective; significant anticholinergic activity.[2][6] | Highly selective for peripheral H1 receptors.[2][13] |
| Metabolism | Primarily hepatic metabolism via CYP450 enzymes.[7] | Varies; Loratadine is extensively metabolized, while Cetirizine and Fexofenadine undergo minimal metabolism.[7] |
| Half-life | Generally shorter, may require more frequent dosing. | Generally longer (e.g., Cetirizine ~8.3h, Loratadine ~8.4h), supporting once-daily dosing.[14] |
| Onset of Action | Variable | Rapid; typically within 1-3 hours.[4] |
Efficacy in Allergic Response Inhibition
Both classes of antihistamines are effective at inhibiting the histamine-induced wheal and flare response, a standard measure of H1 receptor blockade in the skin.[15] Clinical studies consistently demonstrate that second-generation antihistamines are at least as effective as first-generation agents in controlling the symptoms of allergic rhinitis and urticaria.[2][4]
For instance, studies evaluating fexofenadine and cetirizine show significant and rapid suppression of wheal and flare areas compared to placebo.[15][16] Fexofenadine (180 mg) and cetirizine (10 mg) have a comparable onset of action, achieving 95% wheal inhibition at approximately 2.5 hours.[15] Long-term studies with cetirizine have shown sustained inhibition of skin reactions over 180 days of treatment, with no evidence of tachyphylaxis.[17]
| Study Drug | Dose | Wheal Suppression (Overall %) | Flare Suppression (Overall %) | Onset of Action (Time to >35% Inhibition) |
| Fexofenadine HCl | 60 mg twice daily | 43.1% (vs. 10% for placebo)[16] | 43.0% (vs. 3.5% for placebo)[16] | Faster than loratadine (p < 0.01)[16] |
| Loratadine | 10 mg once daily | 15.2% (not statistically different from placebo)[16] | -8.9% (not statistically different from placebo)[16] | Slower than fexofenadine[16] |
| Levocetirizine (B1674955) | 5 mg once daily | Significant inhibition by 1.5 hours post-dose.[18] | Significant inhibition by 1.5 hours post-dose.[18] | 1.5 hours[18] |
| Desloratadine (B1670295) | 5 mg once daily | Significant effect achieved after 4 hours.[18] | Significant effect achieved after 4 hours.[18] | 4 hours[18] |
Safety and Tolerability: The Decisive Factor
The primary driver for the development and preference of second-generation antihistamines is their vastly superior safety and tolerability profile.[19]
-
CNS Effects: The most significant differentiator is sedation. First-generation antihistamines like phenyltoloxamine are well-known for causing drowsiness, cognitive impairment, and reduced psychomotor performance due to their action on central H1 receptors.[7][11] In contrast, second-generation antihistamines are considered "non-sedating".[20] While cetirizine may cause mild sedation in a small percentage of individuals at recommended doses, fexofenadine and loratadine are largely devoid of sedative effects.[19][20]
-
Anticholinergic Effects: Phenyltoloxamine's antagonism of muscarinic receptors leads to common side effects like dry mouth, urinary retention, and constipation.[7] Second-generation agents lack clinically relevant antimuscarinic effects, avoiding these complications.[13]
-
Cardiac Safety: While some early second-generation antihistamines (terfenadine, astemizole) were withdrawn due to associations with cardiac arrhythmias, currently available agents like loratadine, cetirizine, and fexofenadine have an excellent cardiac safety profile.
| Adverse Effect | Phenyltoloxamine (First-Generation) | Second-Generation Antihistamines |
| Sedation | Common and often significant.[7] | Minimal to none (Cetirizine may cause mild drowsiness in some).[19] |
| Cognitive Impairment | Documented reduction in performance and learning.[10] | Generally no impairment at recommended doses.[13] |
| Anticholinergic Effects | Common (dry mouth, urinary retention, etc.).[2] | Negligible.[13] |
| Common Side Effects | Drowsiness, dizziness, constipation, blurred vision.[7] | Headache, fatigue, nausea, dry mouth (generally mild).[3][21] |
Featured Experimental Protocol: Histamine-Induced Wheal and Flare Inhibition Assay
This in vivo assay is a cornerstone for evaluating the pharmacodynamic activity of H1 antihistamines.[15]
Objective: To quantify the efficacy and duration of action of an antihistamine by measuring its ability to suppress a localized allergic reaction induced by intradermal histamine.
Methodology:
-
Subject Recruitment: Healthy, non-atopic volunteers are enrolled after providing informed consent. Subjects must be free of antihistamines and other interfering medications for a specified washout period (e.g., 7-14 days).
-
Baseline Measurement: Before drug administration, a baseline skin reaction is established. An intradermal injection of a standardized histamine solution (e.g., 100 mg/mL) is administered on the volar surface of the forearm.[15][16]
-
Drug Administration: Subjects are randomized to receive the investigational drug (e.g., phenyltoloxamine), a positive control (e.g., a known second-generation antihistamine), or a placebo in a double-blind fashion.
-
Post-Dose Histamine Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), subsequent histamine challenges are performed on different, marked sites on the forearm.[16][22]
-
Data Collection: After a set time (e.g., 15 minutes) following each histamine injection, the resulting wheal (raised, edematous area) and flare (surrounding erythema) are outlined with a fine-tip pen. The outlines are then transferred to a transparent record sheet (trace paper) or captured via digital photography with a ruler for scale.
-
Analysis: The areas of the wheal and flare are calculated using planimetry or digital image analysis software. The percentage inhibition of the wheal and flare area at each time point is calculated relative to the baseline measurement for each subject.
Implications for Drug Development
The evolution from phenyltoloxamine to second-generation antihistamines serves as a paradigm in modern drug development. The primary goal shifted from simply achieving H1 receptor antagonism to optimizing the therapeutic index by designing molecules with high peripheral selectivity and minimal off-target effects.
For researchers today, the focus remains on refining this selectivity. Key considerations in developing new anti-allergic compounds include:
-
Maximizing H1 Receptor Affinity and Selectivity: Ensuring high potency at the target receptor while avoiding interaction with muscarinic, adrenergic, and serotonergic receptors.
-
Minimizing CNS Penetration: Designing molecules that are poor substrates for influx transporters and/or good substrates for efflux transporters like P-glycoprotein at the BBB.
-
Clean Safety Profile: Thoroughly screening for potential cardiac ion channel (hERG) interactions and other off-target toxicities early in the development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. revistas.udes.edu.co [revistas.udes.edu.co]
- 5. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.aap.org [publications.aap.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Similar rapid onset of action and magnitude of effect of fexofenadine and cetirizine as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Inhibition of histamine-induced wheal, flare and doppler laser flowmetry during long-term (180 days) of cetirizine 10 mg per day treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 22. Inhibition of histamine-induced skin wheal and flare after 5 days of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Phenyltoloxamine Citrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Phenyltoloxamine (B1222754) Citrate (B86180) in pharmaceutical formulations. The information presented is curated from established methodologies and scientific publications to assist in the selection and implementation of a suitable analytical method for quality control and research purposes.
Phenyltoloxamine citrate is an antihistamine commonly found in combination with other active pharmaceutical ingredients (APIs) for the relief of allergy and cold symptoms.[1] Accurate and reliable analytical methods are therefore crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound.[1] Reversed-phase HPLC with UV detection is the most common and robust technique for this purpose.
Comparison of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification of this compound. Below is a comparison of different HPLC methods with their respective parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | C8 (4.6 x 250 mm, 5 µm)[1][2] | C18 (4.6 x 250 mm, 5 µm)[3] | Zorbax SB-CN (dimensions not specified)[4] |
| Mobile Phase | Phosphate (B84403) buffer and Acetonitrile (B52724)/Methanol[1][2] | 0.05% Triethylamine (pH 2.7 with OPA) and Methanol (75:25 v/v)[3] | 0.02 M Phosphate buffer (pH 4.0) and Acetonitrile (85:15 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 220 nm[1][2] | 239 nm[3] | Not specified for Phenyltoloxamine |
| Column Temperature | 35 °C[1] | Ambient | 22 °C[4] |
| Injection Volume | 20 µL[1] | 20 µL[3] | Not specified |
Method Validation Parameters
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The following table summarizes key validation parameters for a typical HPLC method for this compound analysis, in accordance with International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (RSD%) | ≤ 2.0%[1] |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interference from excipients or degradation products |
| Robustness | Insensitive to small, deliberate variations in method parameters |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of an analytical method. Below are representative experimental protocols for the analysis of this compound.
Method 1: General Reversed-Phase HPLC Method
This method is a general approach adapted from established methodologies for the analysis of phenyltoloxamine in pharmaceutical products.[1]
1. Instrumentation:
-
Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.[1]
2. Chromatographic Conditions:
-
Column: C8, 5 µm particle size, 4.6 x 250 mm.[1]
-
Mobile Phase: A filtered and degassed mixture of an aqueous phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized based on the specific product formulation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).[1]
-
Sample Preparation (for tablets/capsules):
-
Weigh and finely powder a representative number of dosage units.
-
Transfer a portion of the powder equivalent to a single dose of phenyltoloxamine into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Method 2: Stability-Indicating HPLC Method
This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its potential degradation products.
1. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) is recommended to assess peak purity.
2. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[3]
-
Mobile Phase: A filtered and degassed mixture of 0.05% Triethylamine (pH adjusted to 2.70 with Orthophosphoric acid) and Methanol in a 75:25 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 239 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Preparation of Solutions:
-
Standard and Sample solutions are prepared similarly to Method 1, using the specified mobile phase as the diluent.
HPLC Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.
Caption: A typical workflow for HPLC analysis of this compound.
This guide provides a foundational comparison of HPLC methods for this compound analysis. For the development and validation of a specific method, it is crucial to consult the relevant pharmacopeias and regulatory guidelines, such as those from the ICH. The provided information should be used as a starting point, and method optimization and validation should be performed for each specific application and formulation.
References
A Comparative Guide to Analytical Methods for Phenyltoloxamine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of various analytical methods for the determination of phenyltoloxamine (B1222754), an antihistamine with sedative and anticholinergic effects. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry are compared to assist in selecting the most suitable method for specific analytical needs.
Phenyltoloxamine is a first-generation antihistamine of the ethanolamine (B43304) class, often found in combination with analgesics and antitussives. Its accurate quantification in raw materials, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document outlines the performance characteristics and detailed experimental protocols for several common analytical techniques.
Data Presentation: A Comparative Analysis of Method Performance
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) | UV-Visible Spectrophotometry |
| Linearity Range | 1 - 6 µg/mL | 0.1 - 200 ng/mL | ~0.1 - 10 µg/mL | 40 - 250 ng/mL | 20 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL | < 0.1 ng/mL | ~10-50 ng/mL | 4 - 28 ng/mL | ~2.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | 0.1 ng/mL | ~50-150 ng/mL | 40 - 250 ng/mL | ~6.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | 90 - 110% | 95.7 - 102.9% | 99 - 101% |
| Precision (%RSD) | < 2% | < 15% | < 15% | < 3% | < 2% |
| Specificity/Selectivity | Moderate to High | Very High | High | High | Low |
| Throughput | Moderate | High | Moderate | High | High |
| Cost | Moderate | High | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of phenyltoloxamine.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of phenyltoloxamine in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary or binary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A mixture of methanol (B129727) and 0.05% triethylamine (B128534) (25:75 v/v), with the pH adjusted to 2.70 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 239 nm.
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of powdered tablets equivalent to 10 mg of phenyltoloxamine into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of Phenyltoloxamine reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standards of desired concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of phenyltoloxamine in biological matrices such as plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: To be determined by direct infusion of a phenyltoloxamine standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like phenyltoloxamine.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic phenyltoloxamine fragment ions.
-
-
Sample Preparation:
-
Extract the drug from the sample matrix using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) after basification.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
-
Capillary Electrophoresis (CE)
CE offers a high-efficiency separation alternative to chromatography for the analysis of charged species like phenyltoloxamine.[1]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte or a compatible solvent.
-
Filter the sample through a 0.22 µm filter before injection.
-
UV-Visible Spectrophotometry
This is a simple and cost-effective method for the quantification of phenyltoloxamine in bulk drug and simple formulations.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of phenyltoloxamine (typically around 260-270 nm for similar compounds).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in 0.1 M HCl.
-
Make appropriate dilutions to obtain a concentration within the linear range of the method.
-
-
Standard Preparation:
-
Prepare a stock solution of phenyltoloxamine reference standard in 0.1 M HCl.
-
Prepare a series of dilutions to construct a calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.
Caption: A workflow for the cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation.
References
Phenyltoloxamine Citrate vs. Placebo in Alloxic Rhinitis: A Comparative Review of Clinical Evidence
For researchers and drug development professionals navigating the landscape of allergic rhinitis treatments, understanding the efficacy and safety profile of historical compounds like phenyltoloxamine (B1222754) citrate (B86180) is crucial. This guide provides an objective comparison of phenyltoloxamine citrate and placebo in the context of clinical trials for allergic rhinitis, supported by available experimental data.
Efficacy in Allergic Rhinitis
Phenyltoloxamine is a first-generation antihistamine that functions by competitively blocking histamine (B1213489) H1 receptors.[1][2][3] This mechanism of action mitigates the classic symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea, which are triggered by histamine release during an allergic reaction.
Clinical evidence for the efficacy of this compound in allergic rhinitis is primarily drawn from studies conducted for regulatory evaluation. A key double-blind, parallel, placebo-controlled study submitted to the U.S. Food and Drug Administration (FDA) by Rich-Vicks involved 108 patients with seasonal allergic rhinitis. The findings from this pivotal trial indicated that a 30 mg dose of this compound was significantly more effective than placebo in alleviating allergic symptoms.[4] A higher dosage of 60 mg was also assessed and found to be effective, albeit to a lesser extent than the 30 mg dose.[4]
In a smaller, earlier study, a dose-and-time-related effect of this compound was observed against allergen-induced skin reactions in ten adults with allergic rhinitis. The clinical improvement in symptoms such as rhinorrhea, nasal obstruction, pruritus, and sneezing showed a significant correlation with the inhibition of skin reactivity.[5]
However, it is noteworthy that a separate clinical trial involving 74 patients, which also compared 30 mg and 60 mg doses of this compound to a placebo, was reported as inconclusive.[4]
Quantitative Analysis of Clinical Trial Data
Detailed quantitative data from these historical clinical trials are not extensively published. However, based on the available information, the following table summarizes the reported outcomes.
| Treatment Group | Number of Patients | Key Efficacy Finding | Source |
| Rich-Vicks Study 1 | |||
| This compound (30 mg) | 108 (total) | Significantly more effective than placebo in relieving symptoms. | [4] |
| This compound (60 mg) | Effective, but to a lesser degree than the 30 mg dose. | [4] | |
| Placebo | - | [4] | |
| Rich-Vicks Study 2 | |||
| This compound (30 mg) | 74 (total) | Inconclusive results. | [4] |
| This compound (60 mg) | Inconclusive results. | [4] | |
| Placebo | - | [4] | |
| Falliers et al. Study | |||
| This compound | 10 | Significant correlation between inhibition of skin reactivity and improvement in rhinorrhea, nasal obstruction, pruritus, and sneezing. | [5] |
Safety and Tolerability
As a first-generation antihistamine, this compound is associated with a side effect profile characteristic of its class. The most commonly reported adverse events include:
-
Drowsiness
-
Dry mouth
-
Blurred vision
-
Constipation
Experimental Protocols
While specific, detailed protocols for the historical trials are not fully available, a general methodology for a double-blind, placebo-controlled clinical trial in seasonal allergic rhinitis can be outlined based on standard practices.
Rich-Vicks Study (Hypothetical Reconstruction)
-
Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.
-
Participant Population: Adult patients with a documented history of seasonal allergic rhinitis.
-
Inclusion Criteria:
-
Positive skin prick test to relevant seasonal allergens.
-
Symptomatic at the time of enrollment.
-
Willingness to discontinue other antihistamine medications.
-
-
Exclusion Criteria:
-
History of significant nasal structural abnormalities.
-
Use of medications that could interfere with the study results.
-
Pregnancy or lactation.
-
-
Intervention:
-
Group 1: this compound 30 mg, administered orally.
-
Group 2: this compound 60 mg, administered orally.
-
Group 3: Placebo, administered orally.
-
-
Duration of Treatment: Likely several weeks during a peak allergy season.
-
Outcome Measures:
-
Primary: Change from baseline in the Total Nasal Symptom Score (TNSS), assessing rhinorrhea, sneezing, nasal congestion, and nasal itching.
-
Secondary: Individual symptom scores, physician's global assessment of efficacy, and patient-reported outcomes.
-
Safety: Monitoring and recording of all adverse events.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the structure of a typical clinical trial, the following diagrams are provided.
References
- 1. RICH-VICKS' OTC PHENYLTOLOXAMINE IS EFFECTIVE AT 30 MG [insights.citeline.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of intranasal medications for allergic rhinitis: Network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Inhibition of cutaneous and mucosal allergy with phenyltoloxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Phenyltoloxamine Citrate
Essential guidelines for the safe and compliant disposal of phenyltoloxamine (B1222754) citrate (B86180) in a laboratory setting, ensuring the protection of personnel and the environment.
Researchers, scientists, and drug development professionals handling phenyltoloxamine citrate must adhere to stringent disposal protocols to mitigate risks and ensure regulatory compliance. Improper disposal of pharmaceutical waste can lead to environmental contamination and pose a public health hazard.[1] This guide provides a procedural framework for the responsible management of this compound waste.
Step 1: Waste Characterization and Segregation
The initial and most critical step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[2] While this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA, laboratory-generated waste containing it could potentially exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).
Best Practice: In the absence of a definitive RCRA classification, it is prudent to manage this compound waste as a non-hazardous pharmaceutical waste, while adhering to rigorous disposal standards to prevent environmental release.[3]
All waste containing this compound must be segregated from general laboratory trash.[4] Use designated, clearly labeled, leak-proof containers.[4] For instance, use color-coded bins to distinguish different waste streams, such as a blue bin for non-hazardous pharmaceutical waste.[4]
Step 2: Container Management and Labeling
Proper container selection and labeling are crucial for safe storage and disposal.
-
Containers: Utilize containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[4]
-
Labeling: All containers must be accurately labeled with the words "Non-Hazardous Pharmaceutical Waste" and a clear identification of the contents, including "this compound."
Step 3: On-Site Storage
Store containers of this compound waste in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and inaccessible to unauthorized personnel.
| Storage Consideration | Requirement |
| Location | Secure, well-ventilated, and separate from general waste. |
| Container Integrity | Must be leak-proof, durable, and properly sealed. |
| Labeling | Clearly indicate "Non-Hazardous Pharmaceutical Waste" and contents. |
| Access | Restricted to authorized personnel. |
Step 4: Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[1]
Prohibited Disposal Methods:
-
Do Not Dispose in Regular Trash: Even if classified as non-hazardous, pharmaceutical waste should not be placed in the municipal solid waste stream.[1][4]
-
Do Not Sewer: Flushing pharmaceuticals down the drain is prohibited for hazardous waste and strongly discouraged for non-hazardous waste as wastewater treatment facilities are often not equipped to remove these compounds, leading to environmental contamination.[3]
Recommended Disposal Method: The preferred method for the disposal of non-hazardous pharmaceutical waste is through a licensed and reputable hazardous waste disposal company.[4] These companies can provide documentation of proper disposal, often through high-temperature incineration, which is an effective method for destroying active pharmaceutical ingredients.[1][3][4]
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate a waste management plan from the outset. This ensures that all generated waste is handled and disposed of in accordance with the procedures outlined above.
This compound Disposal Workflow
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Phenyltoloxamine citrate
Essential Safety and Handling Guide for Phenyltoloxamine Citrate (B86180)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Phenyltoloxamine citrate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] It may also cause skin and eye irritation.[2] All personnel handling this compound should be thoroughly trained on its potential hazards and the necessary safety precautions.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to mitigate the risk of exposure when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[3] |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are recommended. Double-gloving should be considered when handling the pure compound. |
| Body Protection | Lab Coat | A standard laboratory coat is required.[2] |
| Respiratory Protection | Dust Respirator | An approved/certified dust respirator should be used, especially when handling the solid form to avoid inhalation.[2] |
Note on Glove Selection: While nitrile gloves are recommended, no specific breakthrough time or permeation rate data for this compound was found in the searched literature. It is crucial to inspect gloves prior to use and to remove and replace them immediately if incidental splash exposure occurs. For applications involving prolonged or direct contact, it is the user's responsibility to perform their own chemical compatibility testing.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If the container is compromised, it should be treated as a spill and the emergency procedures should be followed.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperatures are between 2-30°C.
2. Weighing and Solution Preparation:
-
Ventilation: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood or another appropriate local exhaust ventilation system.[3]
-
Personal Hygiene: Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Minor Spill (Solid) | 1. Evacuate and restrict access to the area. 2. Wear appropriate PPE, including a dust respirator. 3. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust creation. 5. Clean the spill area with a detergent and water solution. 6. Collect all cleanup materials in a sealed, labeled hazardous waste container. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others in the vicinity. 2. If there is a risk of fire, activate the nearest fire alarm. 3. Contact your institution's emergency response team. 4. From a safe location, provide details of the spilled substance. |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water. 2. Remove contaminated clothing. 3. If irritation persists, seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek medical attention. |
| Inhalation | 1. Move the exposed individual to fresh air. 2. If breathing is difficult, give oxygen. 3. If the individual is not breathing, give artificial respiration. 4. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Rinse mouth with water. 4. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | All solid this compound waste, including contaminated PPE (gloves, dust masks), weighing papers, and empty containers, should be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. |
| Sharps | Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and responding to emergencies involving this compound.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
